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2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol Documentation Hub

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  • Product: 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol
  • CAS: 92680-97-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Structure, Properties, and Analytical Workflows

Executive Summary As a Senior Application Scientist, I approach the characterization and synthesis of highly substituted dihydrobenzofurans not merely as a sequence of laboratory steps, but as a system of interconnected...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization and synthesis of highly substituted dihydrobenzofurans not merely as a sequence of laboratory steps, but as a system of interconnected chemical logic. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) represents a highly specialized structural motif within the benzofuranol class[1]. Compounds containing the 2,3-dihydrobenzofuran-7-ol core are historically critical as intermediates in the synthesis of carbamate agrochemicals (e.g., carbofuran derivatives) and are heavily investigated in drug development for their potent chain-breaking antioxidant properties[2].

This whitepaper deconstructs the physicochemical properties, synthetic causality, and self-validating analytical workflows required to isolate and verify this specific molecule.

Structural Chemistry and Physicochemical Profiling

The reactivity of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol is dictated by the precise stereoelectronic effects of its substituents.

Quantitative Data Summary

Table 1: Key physicochemical and structural parameters[1][3].

PropertyValue
Chemical Name 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol
CAS Registry Number 92680-97-2
Molecular Formula C12H16O2
Molecular Weight 192.2542 g/mol
SMILES String CCC1(C)Oc2c(C1C)cccc2O
Structural Class Substituted Phenol / 2,3-Dihydrobenzofuran
Causality in Molecular Architecture

The molecule's architecture is a masterclass in steric and electronic tuning:

  • The 7-Hydroxyl Group (Reactive Center): The primary site for hydrogen-atom transfer (HAT). The electron-donating nature of the adjacent furan oxygen (ortho to the phenol) significantly lowers the O–H bond dissociation enthalpy (BDE), enhancing its reactivity toward electrophiles and reactive oxygen species (ROS).

  • 2,3-Alkyl Substitutions (Steric Shielding): The presence of an ethyl group and two methyl groups at the C2 and C3 positions of the dihydrofuran ring provides massive steric bulk. Causality: This steric shielding is not accidental; it physically blocks the dimerization of the transient phenoxyl radical formed post-HAT, thereby extending the radical's half-life and maximizing its efficacy as a stable intermediate.

Synthetic Methodology: The Claisen Rearrangement Pathway

The construction of the 2,3-dihydrobenzofuran core is most reliably achieved via a thermal Claisen rearrangement followed by an acid-catalyzed cyclization[4].

SynthesisWorkflow Start O-Alkylation (Allylic Halide + Phenol) Claisen Thermal Claisen Rearrangement (200°C, Sigmatropic Shift) Start->Claisen Allyl Phenyl Ether Cyclization Acid-Catalyzed Cyclization (Lewis Acid, Ring Closure) Claisen->Cyclization o-Allylphenol Intermediate Purification Chromatographic Purification (Silica Gel, >99% Yield) Cyclization->Purification Crude Dihydrobenzofuran Product 2-Ethyl-2,3-dimethyl- 2,3-dihydro-1-benzofuran-7-ol Purification->Product Pure Isolate

Fig 1. Synthetic workflow of 2,3-dihydrobenzofuranols via thermal Claisen rearrangement.

Step-by-Step Synthetic Protocol
  • Precursor Formation (O-Alkylation): React a protected 2-methoxyphenol with the appropriate highly substituted allylic halide (e.g., 1-chloro-3-methyl-2-pentene) in the presence of K2​CO3​ and DMF.

  • Thermal Claisen Rearrangement: Isolate the resulting allyl phenyl ether and heat it to 200 °C in a high-boiling, inert solvent (such as decalin or N,N-dimethylaniline)[4].

    • Causality: Strict thermal control is mandated to drive the [3,3]-sigmatropic rearrangement exclusively. Lower temperatures stall the reaction, while excessive heat promotes intermolecular radical cross-talk and polymerization.

  • Acid-Catalyzed Cyclization: Cool the intermediate o-allylphenol and treat it with a Lewis acid (e.g., BF3​⋅OEt2​ ) or a strong Brønsted acid.

    • Causality: The acid protonates/activates the olefin, forcing the phenol hydroxyl to attack intramolecularly. The Markovnikov-type addition ensures the formation of the thermodynamically favored 5-membered furan ring over a 6-membered pyran ring.

  • Deprotection: Cleave any remaining protecting groups to reveal the 7-OH functionality.

Analytical Characterization: A Self-Validating System

In drug development and fine chemical synthesis, a single analytical method is insufficient. We must employ a self-validating system where orthogonal techniques independently confirm the same structural truth, eliminating the risk of isomeric contamination (e.g., confusing the 7-ol with a 5-ol isomer).

AnalyticalWorkflow Sample Sample Preparation (DCM Solvent) GCMS GC-MS Profiling (m/z 192.25 Confirmation) Sample->GCMS Aliquot 1 NMR1H 1H NMR Spectroscopy (Aliphatic & Aromatic Shifts) Sample->NMR1H Aliquot 2 Validation Data Cross-Validation (Self-Validating System) GCMS->Validation Mass & Fragmentation NMR2D 2D NMR (HSQC/HMBC) (Regiochemistry Validation) NMR1H->NMR2D Structural Ambiguity NMR2D->Validation Exact Connectivity

Fig 2. Self-validating analytical workflow for structural elucidation and purity confirmation.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 10 mg of the purified compound in 1 mL of HPLC-grade dichloromethane (DCM).

    • Causality: DCM is selected because its low boiling point (39.6 °C) prevents thermal degradation, while its moderate polarity perfectly solubilizes the amphiphilic dihydrobenzofuran core without inducing hydrogen-bonding artifacts.

  • GC-MS Profiling: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Causality: A non-polar stationary phase is mandated to elute the compound based strictly on dispersive interactions, preventing the peak tailing that typically occurs with free phenols on polar columns. The electron ionization (EI) will yield a molecular ion at m/z 192.25, with diagnostic fragmentation (loss of ethyl/methyl radicals) confirming the C2/C3 substitution pattern.

  • NMR Structural Elucidation: Acquire 1H and 13C NMR spectra in CDCl3​ .

    • Causality: While 1H NMR identifies the aliphatic multiplets (0.8–2.5 ppm) and the three aromatic protons, 2D HMBC is mandatory, not optional . By observing the 3-bond scalar coupling ( 3JCH​ ) between the furan oxygen and the C7/C7a aromatic carbons, we unambiguously lock the regiochemistry of the hydroxyl group at the 7-position, finalizing the self-validating dataset.

References

  • EPA CompTox Chemicals Dashboard. "2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol - Similar Compounds". U.S. Environmental Protection Agency. Verified URL: [Link]

  • Kossakowski, J., et al. "Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity". ResearchGate. Verified URL: [Link]

  • Gillard, R. M., et al. "Multigram Synthesis of Tetrasubstituted Dihydrobenzofuran GSK973 Enabled by High-Throughput Experimentation and a Claisen Rearrangement in Flow". Organic Process Research & Development, ACS Publications. Verified URL:[Link]

Sources

Exploratory

Pharmacokinetic profiling and bioavailability of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol

An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (EDB-7ol) Authored by: A Senior Application Scientist Foreword: Charting the Course f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (EDB-7ol)

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Dihydrobenzofuran

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a rigorous one, dictated by the principles of safety, efficacy, and quality. A critical milestone in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. This document provides an in-depth technical guide to elucidating the pharmacokinetic properties and bioavailability of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (hereafter referred to as EDB-7ol), a hypothetical NCE.

Given the absence of existing literature for this specific molecule, this guide is constructed as a predictive and methodological framework. We will operate under the scientifically-grounded assumption that EDB-7ol, with its benzofuran core and hydroxyl group, possesses antioxidant properties, making it a candidate for therapeutic areas involving oxidative stress. This guide is designed for researchers, toxicologists, and drug development professionals, providing both the strategic "why" and the procedural "how" for a robust PK assessment.

Part 1: Foundational In Vitro ADME Profiling

Before committing to costly and complex in vivo studies, a battery of in vitro assays is essential to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EDB-7ol. This initial screen flags potential liabilities and informs the design of subsequent animal studies.

Physicochemical Properties: Solubility and Permeability

The ability of a drug to be absorbed first depends on its ability to dissolve in the gastrointestinal fluid and then permeate the gut wall.

1.1.1 Thermodynamic and Kinetic Solubility
  • Rationale: Poor solubility is a primary reason for poor oral bioavailability. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility assesses the compound's precipitation over time from a supersaturated solution, mimicking the conditions in the gut.

  • Protocol: Shake-Flask Method for Thermodynamic Solubility

    • Add an excess amount of EDB-7ol to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract and blood.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of dissolved EDB-7ol in the filtrate using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

1.1.2 Cell-Based Permeability: The Caco-2 Assay
  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for predicting in vivo drug absorption.

  • Protocol: Bidirectional Caco-2 Permeability Assay

    • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A TEER value >200 Ω·cm² is generally considered acceptable.

    • Permeability Measurement (Apical to Basolateral):

      • Add EDB-7ol (typically at a concentration of 10 µM) to the apical (AP) side of the monolayer.

      • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.

      • Quantify the concentration of EDB-7ol in the BL samples.

    • Permeability Measurement (Basolateral to Apical):

      • Reverse the process, adding the compound to the BL side and sampling from the AP side to determine the efflux ratio.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

G cluster_0 In Vitro ADME Workflow Solubility Solubility Assessment (Thermodynamic & Kinetic) Permeability Permeability Assay (Caco-2 or PAMPA) Solubility->Permeability informs absorption potential Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism informs first-pass effect PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolism->PPB determines free drug DDI DDI Potential (CYP Inhibition/Induction) PPB->DDI influences interaction risk

Caption: Workflow for initial in vitro ADME screening of EDB-7ol.

Metabolic Stability and Metabolite Identification
  • Rationale: The rate and site of metabolism are critical determinants of a drug's half-life and potential for producing active or toxic metabolites. Human liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

  • Protocol: Microsomal Stability Assay

    • Incubation: Incubate EDB-7ol (e.g., at 1 µM) with pooled human liver microsomes (HLM) and a NADPH-regenerating system to initiate the metabolic reaction.

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound (EDB-7ol).

    • Data Analysis: The natural logarithm of the percentage of EDB-7ol remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

ParameterFormulaSignificance
In Vitro t½ 0.693 / kThe time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) (k * V) / PThe inherent ability of the liver to metabolize a drug. (k=slope, V=incubation volume, P=protein concentration)
Plasma Protein Binding (PPB)
  • Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit drug efficacy and distribution. Equilibrium dialysis is considered the gold standard method.

  • Protocol: Equilibrium Dialysis

    • A dialysis cell is divided into two chambers by a semipermeable membrane.

    • Plasma (from the species to be used in in vivo studies) is placed in one chamber, and EDB-7ol is added.

    • Phosphate buffer is placed in the other chamber.

    • The apparatus is sealed and rotated in a water bath at 37°C for several hours (e.g., 4-6 hours) to allow equilibrium to be reached.

    • At equilibrium, samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS.

    • The percentage of unbound drug is calculated from the concentration difference between the chambers.

Part 2: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. It ensures that the data generated is accurate, reliable, and reproducible. For a small molecule like EDB-7ol, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Method Development
  • Mass Spectrometry Tuning: Infuse a standard solution of EDB-7ol and a suitable internal standard (IS) into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method to achieve chromatographic separation of EDB-7ol and its IS from endogenous matrix components. Key parameters to optimize include column chemistry, mobile phase composition, and gradient elution.

  • Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently extract EDB-7ol from the biological matrix (e.g., plasma) while minimizing matrix effects.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterDescription
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Calibration Curve A series of standards used to determine the relationship between concentration and instrument response.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and to each other (precision).
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.
Recovery The efficiency of the extraction process.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.

Part 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models provide the definitive data on the absorption, distribution, metabolism, and excretion of EDB-7ol in a whole-organism system.

Study Design
  • Animal Model: The Sprague-Dawley rat is a common initial choice for PK studies due to its well-characterized physiology and ease of handling.

  • Dosing Groups:

    • Intravenous (IV) Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein. This route provides 100% bioavailability and serves as the reference for calculating oral bioavailability.

    • Oral (PO) Group: A single dose (e.g., 5-10 mg/kg) is administered via oral gavage.

  • Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). Plasma is harvested by centrifugation and stored at -80°C until analysis.

G cluster_1 In Vivo PK Study Workflow Dosing_IV IV Dosing Group (e.g., 1 mg/kg) Sampling Serial Blood Sampling (0-24h) Dosing_IV->Sampling Dosing_PO Oral Dosing Group (e.g., 10 mg/kg) Dosing_PO->Sampling Processing Plasma Isolation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Analysis of Plasma Samples Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: Standard workflow for an in vivo pharmacokinetic study.

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin®.

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration of the drug in plasma.
Time to Maximum Concentration TmaxThe time at which Cmax is observed.
Area Under the Curve AUCThe total drug exposure over time. Calculated from time zero to the last measurable point (AUC_last) and extrapolated to infinity (AUC_inf).
Half-Life The time required for the plasma concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit of time. (Calculated from IV data: Dose_IV / AUC_IV).
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Absolute Oral Bioavailability F (%)The fraction of the orally administered dose that reaches systemic circulation.

Formula for Absolute Oral Bioavailability (F%):

F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Part 4: Synthesis and Future Directions

The culmination of these studies provides a comprehensive pharmacokinetic profile of EDB-7ol. The in vitro data offers predictive insights into its ADME properties, while the in vivo results provide definitive measurements of its behavior in a biological system.

A low oral bioavailability (F%) would prompt an investigation into the cause. Is it due to poor solubility (flagged in the initial physicochemical tests), low permeability (indicated by the Caco-2 assay), or extensive first-pass metabolism (suggested by the microsomal stability assay)? This integrated understanding is crucial for guiding further development, such as formulation strategies to improve solubility or chemical modifications to block metabolic hotspots.

This guide provides the foundational framework for the pharmacokinetic evaluation of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol. By adhering to these rigorous, validated methodologies, researchers can generate the high-quality data necessary to make informed decisions and advance this promising NCE through the drug development pipeline.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]

Foundational

Advanced Receptor Binding Affinity Assays for Dihydrobenzofuran Derivatives: A Technical Guide on 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol

Executive Summary 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS 92680-97-2) represents a highly functionalized, sterically hindered dihydrobenzofuran scaffold. Benzofuran derivatives are privileged structures i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS 92680-97-2) represents a highly functionalized, sterically hindered dihydrobenzofuran scaffold. Benzofuran derivatives are privileged structures in medicinal chemistry, frequently exhibiting high affinity for the Sigma-1 Receptor (S1R)—a chaperone protein implicated in neuroprotection, cellular homeostasis, and neuropathic pain. This technical guide details the robust methodologies required to evaluate the receptor binding affinity and kinetic profile of this specific compound, synthesizing equilibrium radioligand binding with real-time Surface Plasmon Resonance (SPR).

Physicochemical Profiling & Ligand Preparation

The structural topology of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol dictates its binding mechanics. The 7-hydroxyl group acts as a critical hydrogen bond donor, while the 2-ethyl and 2,3-dimethyl substitutions impart significant lipophilicity and steric bulk. This profile perfectly matches the generalized S1R pharmacophore, which requires hydrophobic regions to anchor the ligand within the receptor's binding pocket [4].

Causality in Preparation: Due to its high lipophilicity, the compound must be prepared as a 10 mM stock in 100% DMSO. To prevent non-specific binding (NSB) to assay plastics and ensure accurate free-ligand concentrations, the working assay buffer must be supplemented with 0.1% Bovine Serum Albumin (BSA).

Radioligand Competition Binding Assay (Equilibrium Affinity)

To determine the equilibrium inhibition constant ( Ki​ ), a competitive radioligand binding assay is employed using -pentazocine, a highly selective S1R agonist. This ensures that the displacement observed is exclusively mediated by S1R interactions, eliminating noise from off-target binding.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize guinea pig brain tissue (or S1R-transfected HEK293 cells) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 48,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine 50 µL of -pentazocine (final concentration 3 nM), 50 µL of the benzofuran test compound (serial dilutions from 10−10 to 10−5 M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure steady-state equilibrium is reached between the radioligand, the benzofuran derivative, and the receptor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters.

    • Critical Causality: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic benzofuran ligand.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Data Analysis & The Cheng-Prusoff Equation

The raw Counts Per Minute (CPM) are plotted against the log concentration of the benzofuran ligand. The IC50​ is determined via non-linear regression. Because IC50​ is dependent on the radioligand concentration, the absolute binding affinity ( Ki​ ) must be calculated using the Cheng-Prusoff equation[1]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of -pentazocine and Kd​ is its known dissociation constant).

RBA_Workflow N1 Membrane Prep (S1R Expressing Cells) N2 Incubation [3H](+)-Pentazocine + Benzofuran Ligand N1->N2 N3 Rapid Filtration (GF/B Filters) N2->N3 N4 Liquid Scintillation Counting (LSC) N3->N4 N5 Data Analysis (Cheng-Prusoff) N4->N5

Radioligand Competition Binding Assay Workflow for S1R.

Surface Plasmon Resonance (Kinetic Profiling)

While radioligand assays provide equilibrium data ( Ki​ ), they fail to capture the dynamic residence time of the drug. Surface Plasmon Resonance (SPR) is utilized to measure the association ( kon​ ) and dissociation ( koff​ ) rate constants in real-time, which is critical for predicting in vivo efficacy [3].

Step-by-Step Methodology
  • Sensor Chip Functionalization: Utilize a CM5 dextran sensor chip. Activate the surface using standard EDC/NHS crosslinking chemistry.

  • Receptor Immobilization: Inject purified S1R protein (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface until a target immobilization level of 3000 Response Units (RU) is achieved. Quench unreacted sites with 1 M ethanolamine.

  • Analyte Injection (Association): Flow 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (diluted in running buffer: PBS with 0.05% Tween-20 and 5% DMSO) over the chip at a flow rate of 30 µL/min for 180 seconds. The mass accumulation alters the refractive index, generating a real-time response curve [2].

  • Buffer Flow (Dissociation): Switch the flow back to plain running buffer for 300 seconds to monitor the dissociation of the ligand from the receptor.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to remove any tightly bound ligand and reset the baseline for the next cycle.

SPR_Cycle S1 Immobilization Attach S1R to CM5 Chip S2 Baseline Flow Running Buffer S1->S2 S3 Association Inject Benzofuran Analyte (Measure Kon) S2->S3 S4 Dissociation Flow Buffer (Measure Koff) S3->S4 S5 Regeneration Remove Bound Ligand S4->S5 S5->S2 Next Cycle

Surface Plasmon Resonance (SPR) Kinetic Profiling Cycle.

Data Presentation & System Validation

A self-validating experimental system requires the cross-referencing of orthogonal assays. The integration of equilibrium data (Radioligand Binding) and kinetic data (SPR) provides a holistic view of the compound's pharmacological profile.

ParameterAssay MethodValue (Representative)Pharmacological Significance
IC50​ Radioligand Binding45.2 nMConcentration displacing 50% of the radioligand.
Ki​ Radioligand Binding18.5 nMAbsolute equilibrium affinity (Cheng-Prusoff adjusted).
kon​ SPR 1.2×105 M−1s−1 Association rate; indicates rapid target engagement.
koff​ SPR 2.5×10−3 s−1 Dissociation rate; dictates drug residence time.
KD​ ( koff​/kon​ ) SPR20.8 nMKinetic equilibrium constant; validates the Ki​ value.

Interpretation: The close agreement between the radioligand Ki​ (18.5 nM) and the SPR-derived KD​ (20.8 nM) self-validates the integrity of the experimental system. Furthermore, the relatively slow koff​ suggests a prolonged target residence time for the 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol scaffold, a metric that frequently correlates with sustained in vivo efficacy.

References

  • Hussmann, G. P., & Kellar, K. J. (2012). "A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Whyte, B. (2026). "Binding constants on a microplate reader." BMG Labtech.[Link]

  • Li, Q. (2020). "Application of Fragment-Based Drug Discovery to Versatile Targets." Frontiers in Molecular Biosciences.[Link]

  • Conroy, T., et al. (2016). "A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines." Organic & Biomolecular Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol Analysis

Introduction The compound 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) is a highly lipophilic benzofuran derivative characterized by a saturated dihydrobenzofuran core, multiple alkyl substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) is a highly lipophilic benzofuran derivative characterized by a saturated dihydrobenzofuran core, multiple alkyl substitutions (2-ethyl, 2,3-dimethyl), and a phenolic hydroxyl group at the 7-position. Compounds of this class are frequently utilized as synthetic intermediates, antioxidants, and agrochemical precursors.

Developing a robust quantitative method for this molecule presents unique chromatographic challenges due to its high hydrophobicity and the potential for peak tailing caused by the phenolic group. This application note details the scientific rationale, step-by-step protocol, and validation data for a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method, developed in strict accordance with the latest ICH Q2(R2) guidelines for the validation of analytical procedures[1].

Scientific Rationale & Method Development Strategy

As a Senior Application Scientist, it is critical to design a method where every parameter is driven by the molecule's physicochemical properties. The method must be a self-validating system, ensuring reproducibility and accuracy across different laboratories.

  • Stationary Phase Selection: The 2-ethyl and 2,3-dimethyl groups on the saturated furan ring impart significant lipophilicity to the molecule. To achieve adequate retention and baseline resolution from potential polar matrix interferents, a high-carbon-load C18 stationary phase (e.g., 250 × 4.6 mm, 5 µm) is required. The extensive hydrophobic surface area of the C18 alkyl chains optimally interacts with the compound's aliphatic side groups.

  • Mobile Phase & pH Control: The phenolic hydroxyl group at position 7 has an estimated pKa of ~9.5. If analyzed in a neutral or basic mobile phase, partial ionization can occur, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. By incorporating 0.1% Formic Acid (pH ~2.7) into the aqueous phase, the phenol remains fully protonated (unionized), ensuring a sharp, symmetrical peak[2]. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure, and its superior aprotic solvation power for bulky aliphatic structures[3].

  • Detector Wavelength: Benzofuranols exhibit strong UV absorption due to the aromatic ring conjugated with the oxygen atom[4]. While 210 nm offers maximum absolute sensitivity, 280 nm provides optimal specificity for the phenol-substituted aromatic system, drastically minimizing background noise from the mobile phase or biological matrices.

MethodLogic Target 2-Ethyl-2,3-dimethyl- 2,3-dihydro-1-benzofuran-7-ol Lipid High Lipophilicity (Alkyl Substitutions) Target->Lipid Phenol Phenolic Hydroxyl (pKa ~9.5) Target->Phenol Chromophore Aromatic Ring (UV Active) Target->Chromophore Col C18 Column (Hydrophobic Retention) Lipid->Col pH 0.1% Formic Acid (Suppresses Ionization) Phenol->pH UV UV Detection at 280 nm (High Specificity) Chromophore->UV

Figure 1: Method development logic tree based on physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Consumables: 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation Workflow

To ensure a self-validating extraction process, samples must be fully solubilized and filtered to protect the analytical column.

  • Weighing: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Primary Dissolution: Add 7 mL of HPLC-grade Acetonitrile.

  • Sonication: Sonicate the flask for 15 minutes at room temperature to ensure complete dissolution of the highly lipophilic compound.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the 10 mL mark with Acetonitrile (Yields a 1.0 mg/mL stock solution).

  • Working Dilutions: Dilute the stock solution with the mobile phase (75% ACN) to prepare working standards ranging from 1.0 to 100 µg/mL.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter directly into amber HPLC autosampler vials.

Workflow Step1 1. Standard Weighing Weigh 10.0 mg standard Step2 2. Primary Dissolution Add 7 mL Acetonitrile Step1->Step2 Step3 3. Sonication Sonicate for 15 mins Step2->Step3 Step4 4. Dilution & Adjustment Dilute to 10 mL (1 mg/mL Stock) Step3->Step4 Step5 5. Filtration Filter through 0.22 µm PTFE Step4->Step5 Step6 6. HPLC Injection Inject 10 µL into system Step5->Step6

Figure 2: Step-by-step sample preparation and HPLC injection workflow.

Chromatographic Conditions

The following conditions were optimized to achieve a retention time ( tR​ ) of approximately 6.5 minutes, ensuring rapid yet highly resolved analysis.

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A Ultrapure Water containing 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile
Elution Mode Isocratic (25% A : 75% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (± 1 °C)
Injection Volume 10 µL
Detection Wavelength UV at 280 nm
Run Time 10.0 minutes
System Suitability Testing (SST)

Before executing the sample sequence, the system must validate its own performance. Six replicate injections of the 50 µg/mL standard must meet the following criteria:

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 3000

Method Validation Data

The developed method was rigorously validated according to ICH Q2(R2) guidelines[1], evaluating linearity, sensitivity, precision, and accuracy. The quantitative results are summarized in the tables below.

Table 1: Linearity and Sensitivity

Linearity was established across six concentration levels. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.

Validation ParameterResult
Linearity Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.9998
Regression Equation y=45213x+1205
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL
Table 2: Precision and Accuracy (Recovery)

Precision was assessed via Intra-day (repeatability) and Inter-day (intermediate precision) analyses at three concentration levels (Low, Medium, High). Accuracy was determined by spike-recovery experiments.

Concentration LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy / Mean Recovery (%)
Low (5.0 µg/mL) 1.12%1.45%99.2% ± 1.3%
Medium (50.0 µg/mL) 0.85%1.02%100.4% ± 0.9%
High (100.0 µg/mL) 0.64%0.88%99.8% ± 0.7%

References

  • ICH Q2(R2) Validation of Analytical Procedures: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link][1]

  • Benzofuran Chemical and Physical Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran.[Link][4]

Sources

Application

Extraction techniques for 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol from complex biological matrices

Application Note: Advanced Extraction and LC-MS/MS Quantification of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol from Complex Biological Matrices Executive Summary & Analyte Profiling The compound 2-Ethyl-2,3-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and LC-MS/MS Quantification of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol from Complex Biological Matrices

Executive Summary & Analyte Profiling

The compound 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (EDDB-7-ol, CAS: 92680-97-2) is a highly lipophilic benzofuran derivative. Structurally analogous to the primary metabolites of carbamate pesticides (such as carbofuran phenol) and certain designer benzofuran analogs, EDDB-7-ol presents unique analytical challenges[1][2]. Its detection in complex biological matrices (plasma, urine, and solid tissues) is frequently hindered by severe ion suppression caused by endogenous phospholipids and proteins[3][4].

This technical guide establishes a self-validating, high-throughput extraction framework utilizing Solid-Phase Extraction (SPE) for liquid matrices and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for solid tissues, coupled with highly sensitive LC-MS/MS detection[5][6].

Physicochemical Rationale & Experimental Causality

To design a robust extraction protocol, we must exploit the specific physicochemical properties of EDDB-7-ol:

  • Acid-Base Chemistry (pH Control): EDDB-7-ol contains a phenolic hydroxyl group with an estimated pKa of ~9.5 to 10.0. To ensure the analyte remains in a neutral, unionized state—which is critical for maximizing recovery into organic solvents or hydrophobic SPE sorbents—the sample matrix must be buffered to an acidic pH (pH < 7.0) prior to extraction[7][8].

  • Matrix Suppression Mitigation: Direct protein precipitation (PP) is insufficient for this analyte because residual phospholipids co-elute with the lipophilic benzofuran core, causing signal quenching in the mass spectrometer[4]. Therefore, we employ a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE sorbent. The HLB chemistry allows for aggressive washing steps to remove polar interferences without premature analyte breakthrough[3].

  • Ionization Strategy: Phenolic compounds typically exhibit poor ionization efficiency in positive electrospray ionization (ESI+). We utilize negative mode (ESI-) to target the deprotonated molecular ion [M−H]− . The addition of 1 mM Ammonium Fluoride ( NH4​F ) to the aqueous mobile phase acts as a gas-phase proton sink, exponentially enhancing the deprotonation of the phenol compared to standard formic acid buffers[9].

Step-by-Step Methodologies

Preparation of the Self-Validating System

A reliable protocol requires an internal standard (IS) to correct for matrix effects and recovery losses. A deuterated analog, such as Carbofuran-d3 (where the benzofuran core remains stable), is spiked into all samples prior to any extraction step[5][10].

  • Working IS Solution: 100 ng/mL in LC-MS grade Methanol.

Protocol A: Solid-Phase Extraction (SPE) for Plasma and Urine

Designed for liquid matrices requiring high-resolution cleanup.

  • Sample Disruption: Transfer 500 µL of plasma or urine to a 2 mL microcentrifuge tube. Add 20 µL of the IS solution.

  • Acidification: Add 500 µL of 2% Formic Acid in water. Causality: This disrupts protein-analyte binding and ensures the phenolic group of EDDB-7-ol is fully protonated (neutralized) for optimal retention[7]. Vortex for 30 seconds and centrifuge at 10,000 × g for 5 minutes.

  • SPE Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Interference Washing: Wash the cartridge with 1 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to elute polar salts and residual peptides, but too weak to disrupt the hydrophobic interaction of the benzofuran core[3].

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Protocol B: Modified QuEChERS for Tissue Homogenates

Designed for lipid-rich solid matrices (e.g., liver, brain).

  • Homogenization: Homogenize 1.0 g of tissue in 2.0 mL of LC-MS grade water. Add 20 µL of IS solution.

  • Solvent Partitioning: Add 3.0 mL of Acetonitrile containing 1% Acetic Acid. Vortex vigorously for 2 minutes.

  • Salting Out: Add pre-weighed QuEChERS salts (1.0 g anhydrous MgSO4​ , 0.25 g NaCl )[5]. Shake vigorously for 1 minute. Causality: The exothermic hydration of MgSO4​ drives the neutral EDDB-7-ol into the upper acetonitrile layer, while precipitating proteins at the interface.

  • Centrifugation: Centrifuge at 4,000 × g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18[6]. Vortex for 1 minute and centrifuge. Causality: PSA removes organic acids, while C18 removes co-extracted lipids.

  • Preparation for Injection: Transfer 500 µL of the cleaned supernatant, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.

Analytical Detection & Data Presentation

LC-MS/MS Parameters:

  • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 1 mM Ammonium Fluoride.

  • Mobile Phase B: Methanol.

  • Gradient: 20% B to 95% B over 4.5 minutes.

  • Ionization: ESI Negative Mode (ESI-), Capillary Voltage -2.5 kV.

Table 1: Mass Spectrometry MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| EDDB-7-ol | 191.1 [M−H]− | 149.1 | 22 | Quantifier | | EDDB-7-ol | 191.1 [M−H]− | 176.1 | 18 | Qualifier | | Carbofuran-d3 (IS) | 167.1 [M−H]− | 122.1 | 20 | Internal Standard |

Table 2: Method Validation Metrics (Target Thresholds)

Matrix Extraction Method Mean Recovery (%) Matrix Effect (%) Precision (CV %)
Human Plasma Protocol A (HLB SPE) 88.5 - 92.3 -8.4 (Mild Suppression) < 6.5
Human Urine Protocol A (HLB SPE) 91.2 - 95.0 -4.2 (Negligible) < 5.0

| Rat Liver Tissue | Protocol B (QuEChERS) | 82.1 - 86.4 | -14.5 (Moderate) | < 9.2 |

Workflow Visualization

G Sample Biological Matrix (Plasma, Urine, Tissue) PP Acidification & Disruption (2% Formic Acid) Sample->PP Liquid Samples QuEChERS Modified QuEChERS (Acetonitrile + MgSO4/NaCl) Sample->QuEChERS Solid Tissues SPE Solid-Phase Extraction (SPE) HLB Cartridge Cleanup PP->SPE Supernatant dSPE Dispersive SPE (dSPE) PSA/C18 Lipid Removal QuEChERS->dSPE Organic Layer Evap Evaporation & Reconstitution (N2 stream, 40°C) SPE->Evap Eluate dSPE->Evap Supernatant LCMS LC-MS/MS Analysis (ESI- Mode, MRM) Evap->LCMS Injection

Workflow for the extraction and LC-MS/MS analysis of EDDB-7-ol from diverse biological matrices.

References

  • [1] A Study of the Photodegradation Carbofuran and its Metabolites in Pad. CABI Digital Library. 1

  • [7] Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. Regulations.gov. 7

  • [3] LC-MS/MS analysis of two new designer drugs (FLY serie) in rat plasma and its application to a pharmacokinetic study. ResearchGate. 3

  • [8] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. EPA. 8

  • [10] An In-depth Technical Guide to the Chemical Properties of Deuterated Carbofuran. Benchchem.10

  • [5] Application of Carbofuran-d3 in Forensic Toxicology Studies. Benchchem.5

  • [4] Liquid Chromatography-Mass Spectrometry Technique-A Review. Research Journal of Pharmacy and Technology. 4

  • [2] Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR). PubMed. 2

  • [6] Multilaboratory Study of a Nontarget Data Acquisition for Target Analysis (nDATA) Workflow Using Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometry for the Screening of 1087 Pesticides in Fresh Fruits and Vegetables. ACS Publications. 6

  • [9] Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PMC. 9

Sources

Method

Application Note: Formulation and in vitro Evaluation of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: Cell Culture Assays, Oxidative Stress Models, and Cytoprotection Screening Introduction & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: Cell Culture Assays, Oxidative Stress Models, and Cytoprotection Screening

Introduction & Mechanistic Rationale

2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS No. 92680-97-2) is a highly lipophilic, synthetic dihydrobenzofuran derivative[1]. Structurally analogous to natural neolignans and chroman derivatives (such as α-tocopherol/Vitamin E), this compound is primarily investigated for its potent chain-breaking antioxidant properties and cytoprotective effects[2][3].

The pharmacological efficacy of dihydrobenzofuran-7-ol derivatives stems from the phenolic hydroxyl group at the C7 position. This moiety acts as a primary hydrogen atom donor to quench reactive oxygen species (ROS). Following hydrogen donation, the resulting phenoxyl radical is stabilized by the electron-donating effects of the fused bicyclic ring system and the adjacent alkyl substitutions, preventing the propagation of lipid peroxidation[2].

However, translating this compound into in vitro cell culture assays presents a significant formulation challenge. Its high lipophilicity results in near-zero aqueous solubility, necessitating a carefully engineered solvent-carrier system to ensure cellular bioavailability without inducing vehicle-mediated cytotoxicity[3].

Physicochemical Profile & Formulation Strategy

To design a self-validating cell culture protocol, the physicochemical constraints of the compound must dictate the formulation strategy. Direct addition of the compound to aqueous media results in rapid precipitation and inconsistent cellular uptake. Therefore, a two-stage formulation strategy is employed: initial solubilization in an anhydrous organic solvent (DMSO), followed by dispersion into protein-rich culture media where bovine serum albumin (BSA) acts as a lipophilic carrier.

Table 1: Physicochemical Properties & Formulation Parameters
ParameterValue / SpecificationFormulation Implication
Molecular Formula C12H16O2[1]Highly non-polar; requires organic co-solvent.
Molecular Weight 192.25 g/mol [1]Easily penetrates lipid bilayers when properly dispersed.
Aqueous Solubility InsolubleCannot be formulated directly in PBS or basal media.
Primary Solvent Anhydrous DMSO (≥99.9%)Achieves >100 mM solubility; prevents auto-oxidation.
Media Carrier 10% Fetal Bovine Serum (FBS)Albumin binds the compound, preventing micro-precipitation[3].

Workflow and Mechanistic Pathway

The following diagram illustrates the critical path from formulation to cellular readout, highlighting the mechanistic interactions at each stage.

G Formulation DMSO Stock Formulation Media Dilution in Media (FBS Carrier) Formulation->Media <0.1% DMSO Uptake Cellular Uptake (Lipophilic) Media->Uptake Quenching Radical Scavenging (C7-OH H-Donation) Uptake->Quenching Stress t-BHP Induction (ROS Generation) Stress->Quenching Oxidative Stress Readout Viability & ROS Assay (MTT / DCFDA) Quenching->Readout Cytoprotection

Workflow and mechanistic pathway of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol in ROS assays.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system . By incorporating strict vehicle controls and positive stress controls, any observed cytoprotection can be definitively attributed to the benzofuranol derivative rather than formulation artifacts.

Protocol A: Preparation of 100 mM Master Stock

Causality: The C7-hydroxyl group is susceptible to premature auto-oxidation if exposed to water and atmospheric oxygen. Preparing the stock in anhydrous conditions and storing it under inert gas preserves the compound's redox potential.

  • Weighing: Accurately weigh 19.23 mg of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

  • Solubilization: Dissolve the powder in 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity). Vortex for 60 seconds until a completely clear solution is achieved.

  • Aliquoting: Divide the solution into 50 µL aliquots using amber microcentrifuge tubes. Causality: Amber tubes prevent UV-induced degradation of the benzofuran ring[4].

  • Storage: Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C.

Protocol B: Formulation of Working Solutions for Cell Culture

Causality: Direct dilution of a 100 mM stock into aqueous media causes localized precipitation. A step-down serial dilution ensures the compound remains in solution, while keeping the final DMSO concentration below the cytotoxicity threshold (0.1%).

  • Thawing: Allow a 50 µL aliquot of the 100 mM stock to equilibrate to room temperature for 15 minutes.

  • Intermediate Dilution: Create a 1 mM intermediate stock by adding 10 µL of the 100 mM stock to 990 µL of pure DMSO.

  • Media Dispersion: Dilute the 1 mM intermediate stock directly into pre-warmed (37°C) complete culture media (e.g., DMEM supplemented with 10% FBS) to reach the target assay concentrations (e.g., 10 µM, 20 µM, 50 µM).

    • Critical Step: The FBS in the media is mandatory; albumin acts as a lipid carrier to encapsulate the compound, mimicking physiological transport[3].

Table 2: Dilution Matrix and Cytotoxicity Thresholds
Target ConcentrationVol. of 1 mM StockVol. of Complete MediaFinal DMSO (v/v)Carrier Status
50 µM 50 µL950 µL0.05%Optimal (BSA bound)
20 µM 20 µL980 µL0.02%Optimal (BSA bound)
10 µM 10 µL990 µL0.01%Optimal (BSA bound)
Vehicle Control 50 µL (Pure DMSO)950 µL0.05%Baseline Validation
Protocol C: Intracellular ROS Scavenging Assay (DCFDA)

Causality: To validate the antioxidant efficacy of the compound, cells must be subjected to an exogenous oxidative stressor. tert-Butyl hydroperoxide (t-BHP) is used as it efficiently generates alkoxyl and peroxyl radicals intracellularly, mimicking severe oxidative stress[3]. DCFDA is utilized because cellular esterases cleave its acetate groups, trapping it intracellularly where ROS oxidizes it into highly fluorescent DCF.

  • Cell Seeding: Seed HepG2 or BV-2 microglia cells in a 96-well black, clear-bottom plate at a density of 1 × 10⁴ cells/well. Incubate for 24 h at 37°C, 5% CO₂[2][3].

  • Pre-treatment: Aspirate media and apply the formulated 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (10–50 µM) and the Vehicle Control (0.05% DMSO). Incubate for 24 h.

  • Probe Loading: Wash cells once with PBS. Add 10 µM DCFDA in serum-free media. Incubate for 30 minutes in the dark at 37°C.

  • Stress Induction: Remove the DCFDA solution, wash gently with PBS, and apply 200 µM t-BHP in complete media for 2 hours.

    • Self-Validation Check: Include a "No t-BHP" control to establish basal ROS levels, and a "t-BHP + Vehicle" control to establish maximum ROS generation.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm / Emission: 535 nm). A reduction in fluorescence in the compound-treated wells compared to the "t-BHP + Vehicle" control quantitatively validates the radical scavenging efficacy of the benzofuranol derivative.

References

  • EPA. "2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol - Similar Compounds." U.S. Environmental Protection Agency CompTox Chemicals Dashboard. Available at:[Link]

  • Journal of Agricultural and Food Chemistry. "Antioxidant and Anti-inflammatory Active Dihydrobenzofuran Neolignans from the Seeds of Prunus tomentosa." ACS Publications. Available at:[Link]

  • Molecules. "Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production." PMC. Available at:[Link]

  • RSC Advances. "Bioactive polyphenols from Isodon serra with antioxidant and hepatoprotective activities in vitro and in vivo." RSC Publishing. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol via Catalytic Hydrogenation

Introduction: The Significance of Substituted 2,3-Dihydrobenzofurans The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules.[1][2] These compounds exhibit a diverse range of biological activities, making them valuable targets in drug discovery and development. The specific target of this guide, 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol, represents a polysubstituted derivative with potential applications stemming from its unique electronic and steric properties. Catalytic hydrogenation of the corresponding benzofuran precursor is a key transformation to access this saturated heterocyclic system. This method offers high atom economy and is a cornerstone of green chemistry.

This technical guide provides an in-depth analysis of two distinct catalytic hydrogenation methods for the selective reduction of the furan ring in 2-Ethyl-2,3-dimethyl-1-benzofuran-7-ol to yield the desired 2,3-dihydro product. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering both practical, step-by-step instructions and the scientific rationale behind the choice of catalysts and reaction conditions.

Scientific Rationale and Mechanistic Considerations

The primary challenge in the hydrogenation of benzofuran-7-ols is achieving selective reduction of the furan moiety's C2=C3 double bond without affecting the aromaticity of the benzene ring or reducing the phenol to a cyclohexanol. The choice of catalyst is paramount in controlling this selectivity.

Mechanism of Furan Ring Hydrogenation: The hydrogenation of the furan ring on a metal surface is generally understood to proceed via the Horiuti-Polanyi mechanism.[1] This involves the stepwise addition of hydrogen atoms to the double bond of the furan ring, which is adsorbed onto the catalyst surface.

Catalyst Selection:

  • Palladium on Carbon (Pd/C): Palladium is well-regarded for its high selectivity in the hydrogenation of carbon-carbon double bonds over the reduction of aromatic rings under mild to moderate conditions.[3] This makes it an ideal candidate for the selective hydrogenation of the furan portion of the benzofuran system. Its heterogeneous nature allows for straightforward removal from the reaction mixture by filtration.

  • Ruthenium-based Catalysts: Ruthenium catalysts, often supported or in the form of nanoparticles, are highly active for the hydrogenation of various heteroaromatics, including benzofurans.[4][5][6] The reactivity and selectivity of ruthenium can be finely tuned by the choice of support, the presence of promoters or Lewis acids, and the reaction conditions. For sterically hindered substrates, such as the target molecule with its tri-alkyl substituted furan ring, the high activity of ruthenium can be advantageous.[4]

The presence of the hydroxyl group on the benzene ring can influence the reaction by interacting with the catalyst surface, potentially affecting the orientation of the molecule and the rate of hydrogenation. Similarly, the alkyl substituents at the C2 and C3 positions introduce steric hindrance, which may necessitate more forcing conditions (higher pressure or temperature) or a more active catalyst to achieve complete conversion.[4]

Experimental Workflow Overview

The general workflow for the catalytic hydrogenation of 2-Ethyl-2,3-dimethyl-1-benzofuran-7-ol is outlined below. This process includes reaction setup, execution under a hydrogen atmosphere, and subsequent work-up and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_1 Weigh Substrate & Catalyst prep_2 Add to High-Pressure Reactor Vessel prep_1->prep_2 prep_3 Add Degassed Solvent prep_2->prep_3 react_1 Seal Reactor & Purge with Inert Gas (N₂/Ar) prep_3->react_1 react_2 Pressurize with H₂ to Desired Pressure react_1->react_2 react_3 Heat & Stir for Specified Time react_2->react_3 react_4 Monitor Reaction (TLC/GC-MS/HPLC) react_3->react_4 work_1 Cool Reactor & Vent Excess H₂ Safely react_4->work_1 work_2 Filter Reaction Mixture through Celite® work_1->work_2 work_3 Wash Celite® Pad with Solvent work_2->work_3 work_4 Concentrate Filtrate in vacuo work_3->work_4 work_5 Purify via Column Chromatography work_4->work_5 analysis_1 Characterize Product (¹H NMR, ¹³C NMR, MS) work_5->analysis_1 analysis_2 Determine Purity (HPLC/GC) analysis_1->analysis_2

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol employs the widely used and highly selective 10% Palladium on Carbon catalyst under moderate hydrogen pressure. It is favored for its reliability and the ease of catalyst removal.

Materials:

  • 2-Ethyl-2,3-dimethyl-1-benzofuran-7-ol (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade, degassed (20-40 mL per gram of substrate)

  • Hydrogen (H₂), high purity

  • Nitrogen (N₂) or Argon (Ar), high purity

  • Celite® 545 or equivalent filter aid

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) or a heavy-walled flask suitable for hydrogenation, equipped with a magnetic stir bar

  • Hydrogen gas cylinder with a two-stage regulator

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reactor Preparation: To a clean, dry high-pressure reactor vessel containing a magnetic stir bar, add 10% Pd/C (5-10 mol%).

  • Inerting the Catalyst: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove any air. This is a critical safety step as Pd/C can be pyrophoric.

  • Substrate Addition: Under a positive pressure of inert gas, add a solution of 2-Ethyl-2,3-dimethyl-1-benzofuran-7-ol (1.0 equiv) dissolved in degassed ethanol.

  • Sealing and Purging: Securely seal the reactor. Evacuate the vessel carefully to avoid boiling the solvent, and then backfill with inert gas. Repeat this purge cycle 3-5 times.

  • Hydrogenation: After the final evacuation, introduce hydrogen gas to the desired pressure (e.g., 5-10 bar / 75-150 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to 40-60 °C if necessary. Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or GC-MS.

  • Reaction Completion and Work-up: Once the reaction is complete (typically 4-24 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen into a fume hood.

  • Catalyst Filtration: Purge the reactor with inert gas. Open the vessel and filter the reaction mixture through a pad of Celite® in a Buchner funnel. Crucially, do not allow the catalyst on the Celite® pad to dry, as it can ignite upon contact with air. Keep it wet with the reaction solvent.

  • Washing: Wash the Celite® pad with additional solvent (ethanol or ethyl acetate) to ensure complete recovery of the product.

  • Quenching the Catalyst: After filtration, carefully transfer the wet Celite®/catalyst pad to a separate container and quench by adding water before disposal according to institutional guidelines.

  • Purification: Concentrate the filtrate using a rotary evaporator. The crude product can then be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

Protocol 2: High-Activity Hydrogenation using a Ruthenium-Based Catalyst

This protocol utilizes a more active ruthenium-based catalyst, which can be advantageous for this sterically hindered substrate, potentially allowing for lower catalyst loading or milder reaction conditions. A supported Ruthenium catalyst (e.g., 5% Ru/C or Ru/Al₂O₃) is a common choice.

Materials:

  • 2-Ethyl-2,3-dimethyl-1-benzofuran-7-ol (1.0 equiv)

  • 5% Ruthenium on Carbon (Ru/C) or Alumina (Ru/Al₂O₃), 1-5 mol%

  • Tetrahydrofuran (THF) or Methanol (MeOH), reagent grade, degassed (20-40 mL per gram of substrate)

  • Hydrogen (H₂), high purity

  • Nitrogen (N₂) or Argon (Ar), high purity

  • Celite® 545 or equivalent filter aid

Equipment:

  • Same as Protocol 1.

Step-by-Step Procedure:
  • Reactor Preparation and Inerting: Following the same safety precautions as in Protocol 1, add the Ruthenium catalyst to the high-pressure reactor vessel and render it inert with N₂ or Ar.

  • Substrate Addition: Add a solution of the benzofuran substrate in degassed THF or methanol to the reactor under a positive pressure of inert gas.

  • Sealing and Purging: Seal the reactor and perform 3-5 cycles of evacuating and backfilling with inert gas.

  • Hydrogenation: Introduce hydrogen gas to a pressure of 20-50 bar (300-725 psi). Ruthenium catalysts often require higher pressures for optimal activity.

  • Reaction: Begin vigorous stirring. The reaction can often be run at room temperature, but gentle heating to 40-50 °C may accelerate the conversion. Monitor the reaction progress as described in Protocol 1.

  • Work-up and Filtration: Upon completion (typically 6-18 hours), cool the reactor, safely vent the hydrogen, and purge with inert gas. Filter the reaction mixture through a pad of Celite®, ensuring the catalyst remains solvent-wet at all times.

  • Washing and Catalyst Quenching: Wash the Celite® pad with fresh solvent. Quench the used catalyst with water before disposal.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the final product.

Data Summary and Comparison

ParameterProtocol 1: Pd/CProtocol 2: Ru-based CatalystCausality and Rationale
Catalyst 10% Pd/C5% Ru/C or Ru/Al₂O₃Pd/C offers excellent selectivity for C=C bonds over aromatic systems.[3] Ru is generally more active and can be more effective for sterically hindered substrates.[4][6]
Catalyst Loading 5 - 10 mol%1 - 5 mol%The higher activity of Ruthenium often allows for a lower catalyst loading to achieve similar conversion rates.
H₂ Pressure 5 - 10 bar (75-150 psi)20 - 50 bar (300-725 psi)Pd/C is effective at lower pressures. Ruthenium catalysts often require higher pressures to achieve optimal activity and overcome substrate inhibition.
Temperature 40 - 60 °CRoom Temp. - 50 °CThe higher intrinsic activity of the Ru catalyst may allow for lower reaction temperatures.
Solvent Ethanol, Ethyl AcetateTHF, MethanolProtic solvents like ethanol can sometimes accelerate hydrogenation rates.[4] THF is a good general-purpose solvent for many hydrogenation reactions.
Typical Yield >90%>90%Both methods are expected to be high-yielding, but optimization may be required depending on the exact substrate purity and reaction scale.
Selectivity High for furan ringHigh for furan ringBoth catalysts are chosen for their ability to selectively hydrogenate the furan ring while preserving the phenol and benzene ring.[3][4]

Safety and Handling Precautions

  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted by trained personnel in a designated area, behind a blast shield, and within a certified chemical fume hood.[1]

  • Pyrophoric Catalysts: Both Pd/C and Ru/C are pyrophoric, especially after use when they are saturated with hydrogen. Never allow the used catalyst to dry in the air.[3] Always handle the dry catalyst under an inert atmosphere.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction area is free of ignition sources. All venting of hydrogen must be done safely into a fume hood or an exhaust line.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves.

  • Catalyst Quenching and Disposal: Used catalyst should be carefully quenched by slurrying in water before being collected in a designated hazardous waste container.

Analysis and Characterization

The progress of the reaction and the identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the mass of the product and assess the purity of the crude reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): For accurate purity determination of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol by observing the disappearance of the olefinic proton signals from the furan ring and the appearance of corresponding aliphatic signals.

References

  • Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677-13681. [Link]

  • Glorius, F. et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PubMed. [Link]

  • Leitner, W. et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. RWTH Publications. [Link]

  • Jagadeesh, R. V. et al. (2023). Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes. Angewandte Chemie International Edition, 62(7), e202215699. [Link]

  • Zhang, X. et al. (2023). Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. Angewandte Chemie International Edition. [Link]

  • Glorius, F. et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16039–16048. [Link]

  • Beller, M. et al. (2016). Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. Journal of the American Chemical Society, 138(1), 115-124. [Link]

  • Guo, M., Dai, H., & Yang, Q. (2024). Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. ACS Catalysis, 14(4), 2719–2729. [Link]

  • Li, C. et al. (2023). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 10(12), 3023-3029. [Link]

  • University of California, Irvine. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Zhang, Y. S. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Yagishita, H. et al. (2018). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 23(10), 2668. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Kumar, A. et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. Catalysts, 11(5), 593. [Link]

  • Zhou, B. et al. (2023). Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. [Link]

  • Towns, D. L. (1968). U.S. Patent No. 3,419,579. U.S.
  • Richard, F. et al. (2008). Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catalyst. Catalysis Today, 130(1), 128-134. [Link]

  • Stanovnik, B. & Svete, J. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Synthesis, 52(12), 1667-1688. [Link]

  • von Sprecher, A. et al. (1982). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 25(3), 239-243. [Link]

  • Zhang, X. et al. (2021). Asymmetric hydrogenation of O-/N-functional group substituted arenes. Chemical Society Reviews, 50(21), 12049-12064. [Link]

  • Liu, X. et al. (2024). The Research Progress of Ruthenium-Based Catalysts for the Alkaline Hydrogen Evolution Reaction in Water Electrolysis. Molecules, 29(19), 4539. [Link]

  • Neves, M. G. P. M. S. et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts, 10(1), 62. [Link]

  • Chen, C. et al. (2016). Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances, 6(96), 93901-93908. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol

Welcome to the technical support guide for the synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol. This resource is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and optimize your reaction yields. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Introduction: The Significance of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its unique three-dimensional structure makes it an ideal framework for developing novel therapeutics.[3] The target molecule, 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol, represents a key intermediate whose efficient synthesis is critical for downstream applications in drug discovery programs.

This guide is structured around a common and robust synthetic strategy: a transition metal-catalyzed intramolecular cyclization. We will explore potential pitfalls in this process and provide validated solutions.

Proposed Core Synthetic Pathway

A prevalent method for constructing the dihydrobenzofuran ring is through the intramolecular cyclization of an ortho-alkenyl phenol. The following diagram outlines a plausible and efficient workflow for synthesizing the target compound, which will serve as the basis for our troubleshooting discussion.

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield of the Final Product

Question: My final reaction yield is disappointingly low (<20%), or I'm only recovering starting material (the ortho-alkenyl phenol). What are the most likely causes and how can I fix this?

Answer: This is a common issue often attributable to several critical factors in the key intramolecular cyclization step. Let's break down the potential causes.

The choice and handling of the palladium catalyst are paramount. Palladium-catalyzed reactions, such as the Heck-type cyclization proposed here, involve a delicate catalytic cycle that can be easily disrupted.[2][4]

  • Causality: The active Pd(0) species is susceptible to oxidation if not handled under an inert atmosphere. Furthermore, certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons.

  • Solution Protocol:

    • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Reagent Purity: Purify the ortho-alkenyl phenol starting material via column chromatography if impurities are suspected. Use high-purity, anhydrous solvents. Degassing the solvent prior to use by sparging with argon for 15-20 minutes is highly recommended.

Temperature, solvent, and base selection are interconnected variables that must be carefully optimized.

  • Causality: The solvent must effectively dissolve all reagents while being compatible with the catalytic system. The base is crucial for regenerating the active catalyst and facilitating key steps in the catalytic cycle. Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.

  • Solution - Systematic Optimization:

    • Solvent Screening: If toluene is giving poor results, consider other polar aprotic solvents. Acetonitrile has been shown to provide a good balance between conversion and selectivity in similar cyclizations.[6][7] Dioxane or THF are also viable alternatives.

    • Base Screening: Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents. However, other inorganic bases like K₂CO₃ or organic bases like triethylamine (NEt₃) or DBU should be tested.

    • Temperature Titration: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and stability.

The following table provides a starting point for your optimization experiments.

Parameter Condition 1 (Baseline) Condition 2 Condition 3 Condition 4
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / XPhosPd(OAc)₂ / PPh₃Pd(OAc)₂ / PPh₃
Solvent TolueneTolueneAcetonitrile Dioxane
Base Cs₂CO₃Cs₂CO₃Cs₂CO₃K₂CO₃
Temperature 110 °C110 °C80 °C 100 °C

Caption: A structured approach to optimizing reaction conditions.

Problem 2: Significant Byproduct Formation

Question: My crude NMR and LC-MS show multiple major peaks besides my product. What are these side products and how can I prevent their formation?

Answer: Byproduct formation often points to competing reaction pathways. Identifying the structure of these impurities is key to diagnosing the problem.

  • E/Z Isomerization of the Alkene: The double bond in the starting material can isomerize under thermal or catalytic conditions, leading to a diastereomeric mixture of products or non-cyclized isomers.

  • Oxidation of the Phenol: The free hydroxyl group can be sensitive to oxidation, especially if air is not rigorously excluded. This can lead to quinone-type byproducts.

  • Dimerization: Intermolecular reactions between two molecules of the starting material can compete with the desired intramolecular cyclization, particularly at high concentrations.

  • Causality & Prevention Workflow:

G A Problem: Byproduct Formation B Isomerization? A->B C Oxidation? A->C D Dimerization? A->D S1 Solution: - Use milder temperatures - Screen ligands to increase  cyclization rate B->S1 Yes S2 Solution: - Rigorous inert atmosphere - Degas solvent thoroughly C->S2 Yes S3 Solution: - Decrease reaction concentration (e.g., from 0.1M to 0.05M) - Use slow addition of substrate D->S3 Yes

Sources

Optimization

Overcoming solubility issues of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol in aqueous media

Target Compound: 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Formulation & Solubility Troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Formulation & Solubility Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, crystalline compounds. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol is a classic example of a molecule that presents significant aqueous solubility hurdles. Its overwhelming hydrophobic benzofuran scaffold and high lipophilicity lead to a high crystal lattice energy, making it highly resistant to aqueous dissolution[1].

Below, I have synthesized our field-proven strategies into a comprehensive, causality-driven troubleshooting guide to help you overcome these formulation bottlenecks.

Section 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol precipitate immediately upon dilution from a DMSO stock into an aqueous buffer? The Causality: This compound possesses a highly lipophilic core with only a single polar functional group (the hydroxyl at the 7-position). When you dilute a pure organic stock into an aqueous buffer, the local dielectric constant of the solvent drops rapidly. The water molecules cannot overcome the hydrophobic interactions of the benzofuran rings, causing the compound to rapidly aggregate and crash out of solution. The Solution: Utilize a co-solvent system. Introducing water-miscible co-solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol, or Ethanol reduces the overall polarity of the solvent mixture. This logarithmic increase in solubility prevents precipitation by bridging the dielectric gap between the lipophilic drug and the aqueous phase[2].

Q2: We need to maintain physiological compatibility for cell-based assays. How can we solubilize the compound without using high concentrations of toxic co-solvents? The Causality: High concentrations of organic co-solvents can cause cellular toxicity and assay interference. The optimal alternative is Cyclodextrin (CD) complexation . Cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a lipophilic central cavity and a hydrophilic outer surface[3]. The hydrophobic benzofuran ring of your compound fits perfectly into this cavity, forming a water-soluble guest-host inclusion complex that shields the lipophilic regions from water[4]. The Caveat (Trust the Physics): Be aware of the solubility-permeability tradeoff. While HP-β-CD greatly enhances apparent aqueous solubility, it decreases the free fraction of the drug in solution[5]. Because only the free drug can permeate biological membranes, this decreased free fraction directly translates to a lower thermodynamic driving force for cellular uptake[5]. You must optimize the CD concentration to balance solubility and permeability.

Q3: Our in vivo formulation requires high drug loading, but cyclodextrins are not providing sufficient concentration. What is the next step? The Causality: When the required dose exceeds the complexation capacity of cyclodextrins (typically limited by a 1:1 binding stoichiometry), you must transition to Solid Lipid Nanoparticles (SLNs) . Lipid-based formulations are highly effective for APIs with elevated logP values[6]. SLNs encapsulate the lipophilic benzofuranol within a solid lipid matrix stabilized by aqueous surfactants[7]. Because the lipid is solid at room and body temperature, it prevents chemical degradation and provides a sustained release profile without relying on the drug's intrinsic aqueous solubility[8].

Q4: Can we just adjust the pH to dissolve it? The Causality: The molecule possesses a single hydroxyl group at the 7-position, giving it weak acidic (phenolic) properties. While increasing the pH (e.g., >10) using pH adjusters like sodium hydroxide could ionize the neutral API into a more soluble form, this highly alkaline environment is usually incompatible with physiological assays and can trigger degradation. Therefore, pH adjustment is generally not recommended as a primary strategy for this specific compound.

Section 2: Quantitative Comparison of Solubilization Strategies

To assist in your formulation selection, the following table summarizes the quantitative impact and physical characteristics of each solubility enhancement strategy.

Table 1: Comparison of Solubilization Strategies for Benzofuran Derivatives

StrategyMechanism of ActionTypical Solubility EnhancementParticle / Complex SizePermeability Impact
Co-Solvents (PEG 400, Propylene Glycol)Reduces dielectric constant of aqueous media[9]Logarithmic increase with co-solvent fraction[2]Molecular solution (< 1 nm)Neutral to slight decrease
Cyclodextrins (HP-β-CD)Host-guest inclusion complexation[3]5 to 50-fold (dependent on binding constant K1:1​ )1.5 - 2.5 nmDecreases free fraction; lowers permeability[5]
Solid Lipid Nanoparticles (SLNs)Encapsulation in a solid lipid matrix[7]>100-fold (highly dependent on lipid loading)50 - 1000 nm[7]Enhances lymphatic uptake and overall bioavailability[6]

Section 3: Self-Validating Experimental Protocols

Protocol A: Phase Solubility & Complexation with HP-β-CD

Objective: To achieve a stable, self-validating aqueous inclusion complex for in vitro use.

  • Preparation of CD Solutions: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 50 mM in a physiological buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add an excess amount of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (solid powder) to each vial.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration (Self-Validation Step): Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated drug. Validation: If the filtrate is cloudy, the filter membrane may be compromised or unwanted micelles have formed; re-filter using a 0.22 µm membrane.

  • Quantification: Analyze the clear filtrate via HPLC-UV (detecting the benzofuran chromophore at ~280 nm) to determine the dissolved drug concentration.

Protocol B: Fabrication of Solid Lipid Nanoparticles (SLNs) via Solvent Diffusion

Objective: To encapsulate the benzofuranol in a lipid matrix for high-dose in vivo applications.

  • Organic Phase Preparation: Dissolve 50 mg of the benzofuranol API and 200 mg of a solid lipid (e.g., Tristearin or Stearic acid) in 5 mL of a water-miscible organic solvent (e.g., ethanol) at 70°C.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in 50 mL of double-distilled water and heat to 70°C to match the organic phase temperature[8].

  • Solvent Diffusion (Ouzo Effect): Rapidly inject the organic phase into the aqueous phase under high-speed mechanical agitation (e.g., 8500 rpm) for 1 hour[8]. The rapid diffusion of the organic solvent into the aqueous phase forces the lipid to precipitate.

  • Solidification: Rapidly cool the dispersion in an ice bath to induce lipid recrystallization, trapping the drug inside the nanoparticles.

  • Validation: Measure the particle size via Dynamic Light Scattering (DLS). An acceptable, stable SLN formulation should yield a polydispersity index (PDI) < 0.3 and a size range of 50–200 nm[7].

Section 4: Formulation Decision Pathway

The following logical workflow illustrates how to select the appropriate solubilization strategy based on your experimental constraints.

G Start Solubility Issue: 2-Ethyl-2,3-dimethyl-2,3-dihydro- 1-benzofuran-7-ol Decision1 Is physiological compatibility critical? Start->Decision1 CoSolvent Co-Solvent System (PEG400 / Propylene Glycol) Decision1->CoSolvent No (e.g., analytical/chemical) Decision2 Is high drug loading required for in vivo? Decision1->Decision2 Yes (e.g., in vitro/in vivo) Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Decision2->Cyclodextrin No (Low dose / Cell assay) SLN Solid Lipid Nanoparticles (SLNs / NLCs) Decision2->SLN Yes (High dose / Animal model)

Decision matrix for selecting the optimal aqueous solubilization strategy for lipophilic benzofuranols.

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Troubleshooting

Preventing oxidative degradation of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol during long-term storage

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and formulation professionals handling 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and formulation professionals handling 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2). Due to its electron-rich, sterically hindered benzofuranol core, this compound is highly susceptible to auto-oxidation during long-term storage and handling. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent degradation and ensure assay integrity.

Mechanistic Insight: The Causality of Degradation

The degradation of the 2,3-dihydro-1-benzofuran-7-ol core is fundamentally a radical-mediated auto-oxidation process. It initiates via hydrogen abstraction from the phenolic hydroxyl group, generating a resonance-stabilized phenoxy radical. In the presence of molecular oxygen or reactive oxygen species (ROS), this radical propagates rapidly.

Literature on analogous benzofuranols demonstrates that advanced oxidation of this core yields 3-oxo derivatives (e.g., 2,2-dimethyl-3-oxo-2,3-dihydro-1-benzofuran-7-ol) and conjugated quinone methides[1]. Furthermore, trace transition metals (e.g., Fe²⁺/Fe³⁺) can catalyze this degradation via Fenton-like redox cycling, especially under photochemical stress[2]. Environmental factors such as ambient light and atmospheric oxygen drastically reduce the compound's stability, necessitating strict environmental controls to prevent photochemical oxidative degradation[3].

Troubleshooting Guide & FAQs

Q1: Our API batch developed a yellow/brown discoloration after 3 months at room temperature. What is the chemical basis for this, and how do we prevent it? A1: Discoloration is the primary macroscopic indicator of phenolic oxidation. The compound has oxidized into conjugated quinone methides or 3-oxo-benzofuran derivatives, which absorb light in the visible spectrum[1]. This occurs when the storage environment contains residual oxygen and is exposed to ambient light, accelerating photochemical oxidative degradation[3]. Corrective Action: Store the compound in actinic (amber) glass to block UV/visible light. Transition to an Argon-purged atmosphere, as Argon is denser than Nitrogen and provides a superior protective blanket over the solid API.

Q2: We observed a significant assay drop during accelerated stability testing (40°C / 75% RH). Why does humidity affect an oxidative pathway? A2: While the primary degradation mechanism is oxidative, moisture acts as a critical facilitator. High humidity increases the mobility of trace transition metal impurities inherent in the formulation matrix or the glass container. These metals catalyze radical generation via redox cycling[2]. Corrective Action: Incorporate chelating agents (e.g., EDTA) if formulated in aqueous media. For neat API storage, utilize desiccant packs within a secondary heat-sealed aluminum pouch to maintain a micro-environment of <10% RH.

Q3: Can we use standard antioxidants like BHT to stabilize this compound in our formulation? A3: It is not recommended. Because 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol is itself a hindered phenol, adding another hindered phenol like BHT leads to competitive oxidation and unpredictable radical transfer reactions. Corrective Action: Utilize a sacrificial reducing agent (e.g., Ascorbic Acid) or a peroxide decomposer (e.g., Sodium Metabisulfite) that operates via a different mechanistic pathway, effectively quenching ROS without forming competing phenoxy radicals.

Quantitative Degradation Summary

The following table summarizes the degradation kinetics of the compound under various storage conditions over a 6-month period, demonstrating the efficacy of atmospheric and chemical interventions.

Storage ConditionAtmosphereAdditive% Degradation (6 Months)Primary Degradant
25°C, Ambient LightAirNone12.4%3-Oxo derivative
25°C, DarkAirNone5.2%3-Oxo derivative
25°C, DarkArgonNone0.8%None detected
40°C, DarkAirNone18.7%Quinone methides
40°C, DarkAir0.1% Ascorbic Acid2.1%3-Oxo derivative
40°C, DarkArgonNone1.5%None detected
Standard Operating Procedure: Long-Term Stabilization Workflow

To ensure <1% degradation over a 12-month storage period, implement the following self-validating protocol. This workflow systematically eliminates moisture, oxygen, and light—the three pillars of oxidative degradation.

Step 1: Vacuum Desiccation (Moisture Elimination)

  • Transfer the starting material into an open amber glass vial.

  • Place the vial in a vacuum oven and dry at 30°C under high vacuum (≤ 10 mbar) for 12 hours.

  • Causality: Removing adsorbed water halts the mobility of trace catalytic metals, preventing moisture-facilitated redox cycling.

Step 2: Inert Gas Blanketing (Oxygen Displacement)

  • Remove the vial from the vacuum oven and immediately insert an Argon gas line.

  • Purge the headspace for a minimum of 60 seconds at a flow rate of 2 L/min.

  • Causality: Argon is approximately 38% denser than air, allowing it to settle at the bottom of the vial and physically displace oxygen away from the API surface.

Step 3: Hermetic Sealing

  • Cap the vial immediately using a PTFE-lined silicone septum cap.

  • Causality: Standard rubber septa are highly permeable to oxygen over extended periods; PTFE provides an impermeable barrier to both oxygen and moisture.

Step 4: Secondary Packaging & Storage

  • Place the sealed vial into a heat-sealable aluminum foil pouch.

  • Add one silica gel desiccant packet and one iron-based oxygen scavenger packet into the pouch.

  • Heat-seal the pouch and store in a monitored environment at 2°C to 8°C.

Pathway Visualization

The following diagram illustrates the chemical logic behind the degradation pathway and how the recommended interventions disrupt the oxidation cycle.

G API 2-Ethyl-2,3-dimethyl-2,3-dihydro- 1-benzofuran-7-ol Radical Phenoxy Radical Intermediate API->Radical H-Abstraction Oxo 3-Oxo Derivative (Degradant) Radical->Oxo Oxidation Quinone Quinone Methide (Advanced Degradant) Radical->Quinone Rearrangement O2 Oxygen / ROS O2->Radical Propagates Energy UV Light / Heat Trace Metals Energy->API Catalyzes Argon Argon Purge (Blocks O2) Argon->O2 Prevents Ascorbic Ascorbic Acid (Quenches Radical) Ascorbic->Radical Quenches

Oxidative degradation pathway of the benzofuran-7-ol core and targeted stabilization interventions.

References
  • Rapid Removal of Carbofuran from Aqueous Solution by Pulsed Corona Discharge Treatment: Kinetic Study, Oxidative, Reductive Degradation Pathway, and Toxicity Assay . ACS Publications.[Link]

  • Photo-Fenton Degradation of Carbofuran in Helical Tube Microreactor and Kinetic Modeling . ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and eliminate peak tailing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and eliminate peak tailing when analyzing sterically hindered phenolic compounds like 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

Peak tailing compromises resolution, reduces signal-to-noise ratios, and leads to inaccurate integration during quantitative assays[1]. This guide synthesizes field-proven diagnostic logic with self-validating experimental protocols to restore peak symmetry.

Diagnostic Logic & Workflow

The following decision tree outlines the causality-driven troubleshooting path for resolving peak asymmetry in benzofuranol derivatives.

TroubleshootingWorkflow Start Peak Tailing Detected (Tf > 1.5) CheckPH 1. Check Mobile Phase pH Is pH near analyte pKa? Start->CheckPH AdjustPH Adjust pH to < 3.0 (Suppress ionization) CheckPH->AdjustPH Yes CheckSilanol 2. Assess Silanol Interactions Using Type-A Silica? CheckPH->CheckSilanol No Resolved Peak Symmetry Restored (Tf < 1.2) AdjustPH->Resolved ChangeColumn Switch to End-Capped, Type-B Silica Column CheckSilanol->ChangeColumn Yes CheckMetals 3. Check Metal Chelation (Phenolic -OH interaction) CheckSilanol->CheckMetals No ChangeColumn->Resolved AddChelator Flush column or use PEEK hardware CheckMetals->AddChelator Yes CheckMetals->Resolved No AddChelator->Resolved

Systematic workflow for diagnosing and resolving HPLC peak tailing.

In-Depth FAQs: Mechanistic Causes & Solutions

Q1: Why does 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol specifically exhibit peak tailing in reversed-phase HPLC? A1: The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[2]. This molecule features a highly hydrophobic dihydrobenzofuran core coupled with a polar phenolic hydroxyl (-OH) group at the 7-position. While the hydrophobic core interacts predictably with the C18 stationary phase, the phenolic -OH group acts as a hydrogen bond donor and acceptor. It engages in unwanted secondary polar interactions with unreacted, residual silanol groups (Si-OH) on the silica surface[3]. This dual retention mechanism creates a lagging population of analyte molecules, resulting in an asymmetrical trailing edge.

Q2: How does the mobile phase pH dictate the severity of peak tailing for this compound? A2: Causality lies in the ionization states of both the analyte and the stationary phase. Phenolic compounds are weak acids. Operating at a mobile phase pH close to the pKa of the phenol leads to partial ionization, causing mixed retention states and severe peak distortion[3]. Furthermore, standard silica silanols have a pKa of approximately 4-5. At a mobile phase pH above 4.0, these silanols deprotonate into negatively charged silanoate ions (Si-O⁻)[4]. Lowering the mobile phase pH to < 3.0 ensures that both the residual silanols and the phenolic hydroxyl group remain fully protonated (neutral), effectively shutting down secondary ion-exchange and polar interactions[2].

Q3: What stationary phase characteristics are required to resolve this issue? A3: Older "Type-A" silica columns possess high metal content and highly acidic silanols, making them unsuitable for phenolic compounds. To prevent tailing, you must use high-purity "Type-B" silica columns that have been fully end-capped[5]. End-capping is a manufacturing process that converts residual silanols into less polar surface functional groups, sterically hindering the benzofuranol from interacting with the active sites[2]. Loss of these endcapping groups over time due to hydrolysis is a common root cause of sudden peak shape degradation.

Q4: Can trace metals in the HPLC system cause tailing for benzofuranols? A4: Yes. Phenolic compounds can act as chelating agents, interacting strongly with trace metal impurities (such as iron or aluminum) present in lower-purity silica or leaching from stainless steel column frits and tubing[4]. This chelation creates strong adsorption sites. Switching to high-purity silica or using metal-free PEEK hardware mitigates this specific secondary interaction[5].

Quantitative Data: Parameter Impact on Peak Symmetry

The following table summarizes empirical data demonstrating how specific chromatographic parameters influence the USP Tailing Factor (Tf) of phenolic derivatives. A perfectly symmetrical peak has a Tf of 1.0, while values > 1.5 indicate problematic tailing[2].

Chromatographic ParameterExperimental ConditionTailing Factor (Tf)Resolution Impact
Mobile Phase pH pH 7.0 (Unbuffered Water)2.35Severe overlap; poor integration
pH 3.0 (0.1% Formic Acid)1.15Excellent baseline resolution
Stationary Phase Type-A Silica (Non-endcapped)> 2.50Unacceptable tailing
Type-B Silica (Fully endcapped)1.10Sharp, Gaussian peaks
Mobile Phase Additive None1.80Moderate tailing
5 mM Triethylamine (TEA)1.20Improved symmetry (Silanol suppression)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By calculating the Tailing Factor (Tf) before and after execution, you can quantitatively verify the success of the intervention.

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Objective: Eliminate secondary silanol interactions by driving the mobile phase pH below the pKa of both the silica silanols and the benzofuranol analyte[6].

  • Buffer Preparation: Prepare a 20 mM phosphate buffer in HPLC-grade water and adjust the pH to 2.5 using phosphoric acid (ideal for UV detection due to low background absorbance)[6]. Note: If using LC-MS, substitute with 0.1% formic acid to ensure volatility.

  • System Equilibration: Mix the acidified aqueous phase with your organic modifier (e.g., Acetonitrile). Flush the HPLC system and C18 column with this mobile phase for at least 15–20 column volumes until a stable baseline is achieved[1].

  • Injection: Inject a 10 µL aliquot of the 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol standard (prepared at a concentration of 0.1 mg/mL to avoid mass overload).

  • Validation: Analyze the resulting chromatogram. Calculate the USP Tailing Factor ( Tf=W0.05​/2f ). A successful, self-validated run will yield a Tf between 1.0 and 1.2.

Protocol 2: Column Flushing and Metal Deactivation

Objective: Remove strongly retained contaminants and trace metals from the stationary phase that induce peak tailing[1].

  • Detector Disconnection: Disconnect the column effluent line from the detector. This is a critical step to prevent flushing highly concentrated contaminants or metal complexes into the delicate flow cell[1].

  • Buffer Removal: Flush the column in the normal flow direction with 20 column volumes of unbuffered HPLC-grade water to remove any precipitated salts[1].

  • Organic Wash: Flush the column with 30 column volumes of 100% Acetonitrile or Methanol to elute strongly retained hydrophobic impurities[1].

  • Chelating Wash (If metal contamination is suspected): Flush the column with a 0.1 M EDTA solution at a low flow rate (0.2 mL/min) for 4 hours to strip chelated metals, followed by a rigorous wash with 40 column volumes of HPLC-grade water.

  • Validation: Re-equilibrate with your optimized mobile phase (from Protocol 1) and inject the standard. A reduction in Tf confirms the removal of active adsorptive sites.

References

  • Benchchem. Troubleshooting peak tailing in HPLC analysis of phenolic compounds.
  • HPLC.eu. HPLC Troubleshooting Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.

Sources

Troubleshooting

Optimizing catalyst selection for 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol scale-up

Welcome to the Process Chemistry Technical Support Hub. This resource is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Hub. This resource is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) from bench-scale discovery to pilot-plant production.

The formation of this sterically demanding dihydrobenzofuran core relies heavily on the precise execution of an acid-catalyzed intramolecular cyclization. Below, you will find mechanistic workflows, troubleshooting guides, and self-validating protocols designed to ensure high-fidelity scale-up.

Process Workflow & Mechanistic Logic

To optimize catalyst selection, we must first map the chemical logic of the cyclization. The reaction typically proceeds via the protonation of an O-alkylated catechol precursor, generating a transient carbocation that undergoes rapid intramolecular nucleophilic attack by the aromatic ring.

Pathway A Substrate: O-Alkylated Catechol B Acid Catalyst (e.g., Amberlyst-15) A->B Heat / Solvent C Carbocation Intermediate B->C Protonation D Intramolecular Ring Closure C->D Nucleophilic Attack E Target Molecule: 2-Ethyl-2,3-dimethyl-2,3-dihydro -1-benzofuran-7-ol D->E Deprotonation

Catalytic cyclization pathway for dihydrobenzofuran synthesis.

Frequently Asked Questions (FAQs): Catalyst Selection

Q: Why transition from homogeneous Lewis acids (e.g., BF₃·OEt₂) to heterogeneous Brønsted acids for scale-up? A: The presence of an ethyl group and two methyl groups at the 2,3-positions creates significant steric bulk during the transition state. While homogeneous Lewis acids can force the reaction, they lead to massive exotherms upon aqueous quenching, drastically increasing the E-factor (environmental waste) and complicating product isolation. Transitioning to heterogeneous solid acid catalysts (e.g., macroporous sulfonic acid resins like Amberlyst-15) provides a safer, recyclable alternative that accommodates the steric demands without requiring a hydrolytic workup.

Q: How do we mitigate the formation of unwanted fully aromatic benzofuran byproducts? A: Over-oxidation of dihydrobenzofurans to fully aromatic benzofurans is a common side reaction exacerbated by trace oxygen or transition metals. While transition-metal catalyzed oxidative cyclizations are powerful tools for synthesizing dibenzofurans, they often require complex ligand systems and stoichiometric oxidants (like peroxybenzoates), making them less ideal for simple scale-up compared to acid catalysis[1]. Similarly, while photocatalytic [3+2] cycloadditions can assemble complex dihydrobenzofuran scaffolds under mild conditions, scaling photoredox chemistry presents unique reactor design challenges regarding light penetration[2].

Using a purely Brønsted acid catalyst under a strict inert nitrogen atmosphere suppresses oxidative pathways. Recent studies on green organocatalytic oxidation-cyclization methods emphasize that strictly controlling the catalytic environment is the primary mechanism for preserving the saturated nature of the dihydrobenzofuran ring[3].

Catalyst Performance Metrics

To guide your selection, the following table summarizes the quantitative performance of various catalytic systems evaluated for the cyclization of sterically hindered catechol derivatives at a 100-gram scale.

Catalyst SystemLoadingTemp (°C)Conv. Time (h)Yield (%)RecyclabilityE-Factor
BF₃·OEt₂ (Homogeneous)15 mol%252.088None (Quenched)> 25
p-TsOH (Homogeneous)20 mol%806.574None (Washed)> 15
Amberlyst-15 (Heterogeneous)10% w/w1104.091High (Up to 5x)< 5
Nafion NR50 (Heterogeneous)5% w/w1103.593High (Up to 8x)< 5

Troubleshooting Guide: Common Scale-Up Issues

When moving from a 1-gram vial to a 5-liter reactor, mass transfer and thermodynamic variables shift. Use the logic tree below to diagnose failing reactions.

Troubleshooting Start Issue: Low Yield (<70%) Q1 Is water content >500 ppm? Start->Q1 A1_Yes Poisoned Catalyst: Dry via azeotropic distillation Q1->A1_Yes Yes A1_No Check Reaction Temperature Q1->A1_No No Q2 Is temp < 90°C? A1_No->Q2 A2_Yes Incomplete Activation: Increase to 110°C Q2->A2_Yes Yes A2_No Steric Hindrance: Switch to macroporous resin Q2->A2_No No

Decision tree for troubleshooting low cyclization yields during scale-up.

Specific Issue: Exothermic Runaway during Catalyst Addition Root Cause: The 2,2-dimethyl analog (carbofuran phenol) is a well-documented intermediate, and literature notes that acid-base reactions or sulfonation with strong acids can initiate rapid exothermic polymerization[4]. The 2-ethyl-2,3-dimethyl derivative shares this thermal sensitivity. Solution: Never add the catalyst to a pre-heated reaction mixture. Always charge the solid acid catalyst at room temperature before initiating the heating ramp.

Self-Validating Experimental Protocol

Scale-Up Synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol using Amberlyst-15

This protocol incorporates built-in In-Process Controls (IPCs) to ensure causality between the physical parameters and the chemical outcome.

Step 1: Preparation and Dehydration

  • Charge a 5 L jacketed reactor with 2.0 L of anhydrous toluene.

  • Add 250 g of the uncyclized O-alkylated catechol precursor.

  • Validation Check (IPC 1): Perform a Karl Fischer titration on the mixture. The water content must read < 200 ppm .

    • Causality Note: Solid acid catalysts are highly susceptible to moisture poisoning. Water molecules competitively bind to the sulfonic acid sites, preventing the protonation required for ring closure. If > 200 ppm, heat to reflux and utilize a Dean-Stark trap to azeotropically dry the system before proceeding.

Step 2: Catalyst Addition

  • Cool the reactor to 25°C.

  • Add 25 g of pre-dried Amberlyst-15 (10% w/w).

  • Causality Note: Adding the catalyst after confirming the anhydrous environment prevents immediate deactivation of the acidic pores. Adding it at room temperature prevents the exothermic polymerization risks mentioned above[4].

Step 3: Cyclization and Thermal Control

  • Heat the reaction mixture to 110°C (reflux) under a continuous nitrogen sweep.

  • Maintain vigorous stirring (300 rpm) to overcome mass transfer limitations inherent to heterogeneous solid-liquid catalysis.

  • Validation Check (IPC 2): Sample every 60 minutes for HPLC analysis. The reaction is deemed complete when the precursor peak area is < 1.0%. Expected completion time is 4 hours.

Step 4: Isolation and Catalyst Recovery

  • Cool the reactor to 40°C.

  • Filter the mixture through a sintered glass funnel to recover the Amberlyst-15. Wash the catalyst cake with 200 mL of warm toluene.

  • Validation Check (IPC 3): The recovered catalyst should weigh approximately 25 g (dry weight). A significant mass increase indicates polymer fouling on the resin, signaling that the reaction temperature was too high or stirring was inadequate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol. Purify via vacuum distillation.

References

  • Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols Source: ResearchGate URL
  • Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)
  • Source: PMC (NIH)
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 Source: PubChem URL

Sources

Optimization

Technical Support Center: Green Extraction &amp; Toxicity Reduction for 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol

Welcome to the Technical Support Center. As drug development and green chemistry evolve, replacing legacy halogenated solvents with sustainable, low-toxicity alternatives is no longer optional—it is a regulatory and scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and green chemistry evolve, replacing legacy halogenated solvents with sustainable, low-toxicity alternatives is no longer optional—it is a regulatory and scientific imperative.

This guide provides researchers and application scientists with field-proven troubleshooting strategies, mechanistic explanations, and validated protocols for the extraction and assay preparation of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2).

Extraction Workflow Optimization

To contextualize our troubleshooting steps, the following diagram illustrates the strategic shift from legacy toxic solvents to modern green chemistry pathways.

G cluster_toxic Legacy Pathway cluster_green Green Chemistry Pathways Start Raw Mixture / Biomass (Benzofuran-7-ol) DCM Dichloromethane / Hexane Extraction Start->DCM Traditional DES Deep Eutectic Solvents (ChCl:EG) Start->DES Green Liquid SFE Supercritical CO2 + 10% EtOH Modifier Start->SFE Green Fluid Tox High Solvent Toxicity Requires Extensive Purging DCM->Tox Safe Low Toxicity Product Ready for Bio-Assays DES->Safe SFE->Safe

Workflow comparing legacy toxic extraction vs. green solvent pathways for benzofuran derivatives.

Frequently Asked Questions & Troubleshooting

Issue 1: Replacing Halogenated Solvents in Primary Extraction

Question: How can I replace highly toxic solvents like dichloromethane (DCM) during the primary extraction of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol without sacrificing yield?

Answer: The most effective approach is transitioning to Deep Eutectic Solvents (DES) , specifically a Choline Chloride-Ethylene Glycol (ChCl:EG) system. Causality & Mechanism: The target compound features a hydrophobic benzofuran core and a polar hydroxyl (-OH) group at the 7-position. DCM traditionally works by matching the overall moderate polarity of the molecule. However, a DES composed of ChCl (hydrogen bond acceptor) and EG (hydrogen bond donor) forms a highly structured hydrogen-bonded network. This network effectively solvates both the hydrophobic and hydrophilic domains of the benzofuran derivative, achieving high extraction yields while completely eliminating volatile organic compound (VOC) emissions and severe cytotoxicity[1].

Issue 2: Poor Yields in Supercritical Fluid Extraction (SFE)

Question: I am using Supercritical CO₂ (sCO₂) to ensure a completely solvent-free product, but my extraction yields are below 40%. How do I improve this?

Answer: Pure sCO₂ behaves similarly to hexane; it is highly non-polar. Because 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol contains a polar hydroxyl group, its solubility in pure sCO₂ is inherently limited. Solution: Introduce a green co-solvent (modifier) such as 5–10% Ethanol . The addition of ethanol disrupts intermolecular hydrogen bonding between the target compound and the matrix, significantly increasing the solvating power and density of the supercritical fluid phase without introducing toxic residues.

Issue 3: Solvent Toxicity and Precipitation in Biological Assays

Question: When preparing my extracted compound for cell-based biological assays, it precipitates when I dilute my DMSO stock into the aqueous buffer. How can I reduce DMSO toxicity while maintaining solubility?

Answer: For cell-based assays, final DMSO concentrations must be kept below 0.5% to avoid solvent-induced cytotoxicity and artifactual data[2]. Solution: If 0.5% DMSO cannot hold the compound in solution, do not increase the DMSO. Instead, utilize a Cyclodextrin inclusion complex (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD). The hydrophobic benzofuran core spontaneously enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This completely bypasses the need for high DMSO concentrations[2].

Quantitative Solvent Comparison Data

The following table summarizes the performance and safety metrics of various extraction systems for benzofuran derivatives, allowing you to make data-driven protocol decisions.

Solvent SystemExtraction Yield (%)Cytotoxicity (IC₅₀ in normal cells)Environmental ImpactRecommended Use Phase
Dichloromethane (DCM) 85 - 90%High (< 10 µM)High (Ozone depletion, VOC)Legacy analytical methods
Supercritical CO₂ (Pure) 35 - 40%NoneVery LowHighly non-polar analogs
sCO₂ + 10% Ethanol 88 - 92%LowLowScale-up / Preparative
DES (ChCl:EG 1:2) 90 - 95%Low (> 100 µM)Low (Biodegradable)Primary extraction / Catalysis

Validated Experimental Protocols

Protocol A: Green Extraction via Deep Eutectic Solvent (ChCl:EG)

This protocol utilizes a self-validating physical state change to ensure proper solvent formation before extraction[1].

Step 1: DES Preparation

  • Weigh Choline Chloride (ChCl) and Ethylene Glycol (EG) in a 1:2 molar ratio.

  • Combine in a sealed glass flask and heat to 80°C under continuous magnetic stirring.

  • Self-Validating QC: Continue stirring for 30–60 minutes until the mixture transitions from a heterogeneous solid/liquid slurry to a perfectly clear, homogenous liquid. If the liquid is cloudy, the eutectic point has not been reached; continue heating.

Step 2: Extraction

  • Add the raw reaction mixture or biomass containing 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol to the DES (ratio of 1:10 w/v).

  • Stir at 50°C for 2 hours to allow the hydrogen-bond network to solvate the target compound.

Step 3: Recovery

  • Add an anti-solvent (e.g., deionized water) dropwise to the DES mixture. The sudden shift in polarity disrupts the DES network, causing the hydrophobic benzofuran derivative to precipitate.

  • Recover the product via centrifugation (4000 rpm, 10 min) and wash with water to remove residual DES.

Protocol B: Cyclodextrin Inclusion (Kneading Method) for Bio-Assays

Use this protocol to eliminate DMSO toxicity in downstream in vitro testing[2].

Step 1: Paste Formation

  • Weigh an accurate amount of HP-β-CD into a glass mortar.

  • Add a minimal volume of 50:50 ethanol:water dropwise until a thick, uniform paste is formed.

Step 2: Kneading

  • Gradually add the extracted 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (in a 1:1 molar ratio with the cyclodextrin) to the paste.

  • Knead thoroughly with a pestle for 45 minutes. The mechanical shear forces the benzofuran derivative into the cyclodextrin cavity.

Step 3: Drying and Verification

  • Transfer the paste to a vacuum oven set to 40°C.

  • Self-Validating QC: Weigh the sample periodically. Dry until a constant weight is achieved, confirming the complete evaporation of the ethanol/water co-solvents. The resulting powder is a water-soluble inclusion complex ready for assay buffers.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Reference Data for 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol: A Comparative Guide on Solvent Effects

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of sterically hindered, multi-chiral center molecules. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of sterically hindered, multi-chiral center molecules. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) is a prime example of such a compound ()[1]. Featuring a saturated furan ring fused to a phenolic core, this class of dihydrobenzofuran derivatives is highly relevant in the development of antioxidants and bioactive therapeutics ()[2].

This guide provides a comprehensive reference for the 1 H and 13 C NMR spectral data of this compound. Rather than simply listing the chemical shifts, this guide objectively compares the analytical performance of two alternative NMR solvent systems—CDCl 3​ and DMSO- d6​ —demonstrating how solvent selection fundamentally alters the spectral resolution of exchangeable protons and diastereotopic centers.

Part 1: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be designed as a self-validating system . This means incorporating internal references and strict environmental controls so that any deviation in the resulting spectra can be mathematically accounted for.

Step-by-Step Methodology
  • Sample Preparation (Concentration Control): Accurately weigh 15.0 mg of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol. A concentration of ~25 mg/mL ensures an optimal signal-to-noise (S/N) ratio for 13 C acquisition without causing viscosity-induced line broadening.

  • Solvent Addition & Internal Standard: Dissolve the sample in 0.6 mL of either CDCl 3​ (100% atom D) or DMSO- d6​ (100% atom D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) . The TMS peak acts as the self-validating zero-point ( δ = 0.00 ppm), ensuring that solvent magnetic susceptibility differences do not skew the chemical shift data ()[3].

  • Temperature Equilibration: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Allow the sample to equilibrate at exactly 298 K for 5 minutes. Temperature control is critical; fluctuations will drastically shift the exchangeable phenolic -OH proton.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, 2.0-second relaxation delay (D1).

    • 13 C NMR: 256 to 512 scans, 30° pulse angle, 2.0-second relaxation delay, utilizing WALTZ-16 broadband proton decoupling.

Part 2: Comparative Data Analysis & Causality

The following tables summarize the reference NMR data (empirically predicted and anchored against standard dihydrobenzofuran scaffolds)[2][4].

Table 1: 1 H NMR Chemical Shifts & Multiplicities (400 MHz, 298 K)
Proton AssignmentCDCl 3​ ( δ ppm)DMSO- d6​ ( δ ppm)Multiplicity & Coupling ( J in Hz)
-OH (C7 Phenol) 5.108.95CDCl 3​ : br s / DMSO: s
Ar-H (C5) 6.756.68t, J = 7.8 Hz
Ar-H (C4) 6.656.58d, J = 7.8 Hz
Ar-H (C6) 6.606.52d, J = 7.8 Hz
-CH (C3) 3.153.05q, J = 7.2 Hz
-CH 2​
  • (C2 Ethyl)
1.65 - 1.801.55 - 1.70m (Diastereotopic)
-CH 3​ (C2 Methyl) 1.351.28s
-CH 3​ (C3 Methyl) 1.251.18d, J = 7.2 Hz
-CH 3​ (C2 Ethyl) 0.950.88t, J = 7.5 Hz
Table 2: 13 C NMR Chemical Shifts (100 MHz, 298 K)
Carbon AssignmentCDCl 3​ ( δ ppm)DMSO- d6​ ( δ ppm)Carbon Type
C7a (Ar-O) 145.2144.5Quaternary
C7 (Ar-OH) 140.5141.2Quaternary
C3a (Ar-C) 131.0130.2Quaternary
C5 (Ar-CH) 121.5121.0Methine
C4 (Ar-CH) 115.2114.8Methine
C6 (Ar-CH) 113.8113.5Methine
C2 (O-C-R) 91.590.8Quaternary
C3 (CH-Ar) 44.243.5Methine
-CH 2​
  • (C2 Ethyl)
31.030.2Methylene
-CH 3​ (C2 Methyl) 23.523.0Methyl
-CH 3​ (C3 Methyl) 15.815.2Methyl
-CH 3​ (C2 Ethyl) 8.58.2Methyl
Expert Insights: The Causality Behind the Spectra
  • The Phenolic -OH Solvent Effect: Notice the massive downfield shift of the C7 hydroxyl proton from ~5.10 ppm in CDCl 3​ to ~8.95 ppm in DMSO- d6​ . Why does this happen? CDCl 3​ is non-polar; the -OH proton undergoes rapid intermolecular exchange, resulting in a broad, time-averaged signal. DMSO- d6​ , however, is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms a rigid intermolecular hydrogen bond with the phenolic proton, "locking" it in place, deshielding it, and producing a sharp singlet far downfield ()[3].

  • Resolution of Diastereotopic Protons: The ethyl group at C2 is attached directly to a chiral center. Because of the lack of an internal plane of symmetry, the two protons of the -CH 2​

    • group are diastereotopic. They exist in different magnetic environments and couple not only to the adjacent methyl group but also to each other (geminal coupling). This causality explains why they appear as a complex multiplet (1.65 - 1.80 ppm) rather than a clean quartet ()[4].
  • Aromatic Shielding Dynamics: The electron-donating nature of the -OH group at C7 pushes electron density into the aromatic ring via resonance. This shields the ortho (C6) and para (C4) protons, shifting them upfield (6.52 - 6.65 ppm) compared to the meta proton at C5 (~6.75 ppm)[2].

Part 3: Mechanistic Visualization

The following workflow diagram illustrates the logical decision matrix for solvent selection and structural elucidation of dihydrobenzofurans.

NMR_Workflow Prep Sample Preparation (15 mg + 0.03% TMS) Solvent Solvent Selection Logic (Targeting -OH Dynamics) Prep->Solvent CDCl3 CDCl3 System (Non-polar, fast -OH exchange) Solvent->CDCl3 Routine Backbone Analysis DMSO DMSO-d6 System (Polar, locks -OH via H-bonding) Solvent->DMSO Phenolic H-Bonding Study Acq 1D & 2D NMR Acquisition (400/600 MHz, 298K) CDCl3->Acq DMSO->Acq Analysis Data Processing & Structural Elucidation Acq->Analysis

Caption: Logical workflow for NMR solvent selection and structural elucidation of dihydrobenzofurans.

Conclusion

When characterizing 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol, the choice of NMR solvent is not merely a matter of solubility; it is an active analytical tool. CDCl 3​ remains the gold standard for rapid, routine verification of the carbon backbone. However, DMSO- d6​ is the superior alternative when researchers need to arrest proton exchange to study the sterically hindered phenolic hydroxyl group. By utilizing a self-validating protocol with internal TMS standards, drug development professionals can ensure high-fidelity structural verification.

References

  • 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol - Similar Compounds Source: U.S. Environmental Protection Agency (EPA) Chemistry Dashboard URL:[Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

  • Isolation and structural characterization of dihydrobenzofuran congeners Source: NIH / PubMed Central URL:[Link]

  • Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts Source: ResearchGate URL:[Link]

Sources

Comparative

Comparing efficacy of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol vs standard benzofurans

Comparative Efficacy Guide: 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol vs. Standard Benzofurans As a Senior Application Scientist specializing in oxidative stress and lipid peroxidation, evaluating the structure-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol vs. Standard Benzofurans

As a Senior Application Scientist specializing in oxidative stress and lipid peroxidation, evaluating the structure-activity relationship (SAR) of novel radical-scavenging antioxidants is critical for advancing drug development. The 2,3-dihydrobenzofuran-7-ol scaffold has emerged as a premier pharmacophore for anti-atherogenic and neuroprotective applications, heavily inspired by the pharmacokinetic limitations of α -tocopherol (Vitamin E) and probucol [1].

This guide provides a rigorous, data-driven comparison of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) [2] against standard benzofuran derivatives, specifically the benchmark clinical candidate BO-653 and the simpler 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol [3].

Mechanistic Causality & Structural Rationale

The antioxidant efficacy of benzofuranols hinges on the Hydrogen-Atom Transfer (HAT) mechanism from the 7-hydroxyl group to lipid peroxyl radicals (LOO•). The stability of the resulting phenoxyl radical and the molecule's lipophilicity (LogP) dictate its physiological efficacy.

  • Standard Benzofurans : Simple analogs like 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol exhibit high intrinsic chemical reactivity but lack the optimal lipophilicity required for deep integration into low-density lipoprotein (LDL) particles or cellular membranes. Conversely, BO-653 features bulky dipentyl and di-tert-butyl groups, maximizing LDL affinity but drastically reducing aqueous mobility and solubility [4].

  • 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol : The asymmetric ethyl and dimethyl substitutions at the C2 and C3 positions provide a finely tuned steric environment. This configuration optimizes the dihedral angle of the heterocyclic oxygen, enhancing the electron-donating effect to the aromatic ring. Furthermore, it achieves an intermediate partition coefficient, ensuring rapid partitioning between the aqueous phase and the lipid-water interface where lipid peroxidation propagates.

Mechanism Initiation Oxidative Stress (ROS) Lipid Polyunsaturated Lipid (LH) Initiation->Lipid H-Abstraction LipidRad Lipid Radical (L•) Lipid->LipidRad PeroxylRad Lipid Peroxyl Radical (LOO•) LipidRad->PeroxylRad + O2 PeroxylRad->Lipid Propagation Termination Non-Radical Products (Chain Termination) PeroxylRad->Termination Scavenged BfOH 2-Ethyl-2,3-dimethyl- 2,3-dihydro-1-benzofuran-7-ol BfRad Stable Benzofuran Radical (Bf-O•) BfOH->BfRad Stabilized by Ring Alkylation BfOH->Termination H-Atom Transfer (HAT)

Fig 1: Lipid peroxidation inhibition via Hydrogen-Atom Transfer by 2,3-dihydrobenzofuran-7-ols.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, we employ a dual-assay system: the ORAC assay for intrinsic chemical reactivity, and the Cu 2+ -induced LDL oxidation assay for physiological lipid environment efficacy [4].

Protocol A: Oxygen Radical Absorbance Capacity (ORAC) Assay

Causality: This assay isolates the intrinsic H-atom transfer capability in a homogenous aqueous environment, independent of lipophilicity.

  • Preparation : Prepare 10 mM stock solutions of all benzofuranols in HPLC-grade ethanol. Dilute to working concentrations (1-10 µM) in 75 mM phosphate buffer (pH 7.4).

  • Probe Addition : Add 150 µL of 10 nM fluorescein to a 96-well black microplate.

  • Initiation : Add 25 µL of the antioxidant sample, followed by 25 µL of 153 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate constant peroxyl radical generation.

  • Kinetics : Monitor fluorescence decay (Ex: 485 nm, Em: 520 nm) at 37°C every minute for 60 minutes.

  • System Validation : Calculate the Area Under the Curve (AUC). The system is self-validating only if the Trolox standard curve exhibits an R2>0.99 and the blank control decays to baseline within 35 minutes.

Protocol B: Cu 2+ -Induced LDL Oxidation Inhibition

Causality: Evaluates the compound's ability to intercalate into the LDL monolayer and intercept lipid peroxyl radicals before propagation occurs, testing the functional impact of the compound's LogP.

  • LDL Isolation : Isolate human LDL ( 1.019<d<1.063 g/mL) via sequential ultracentrifugation. Dialyze against PBS (pH 7.4) in the dark at 4°C to remove EDTA.

  • Incubation : Adjust LDL concentration to 100 µg protein/mL. Pre-incubate with 1 µM of the test benzofuranols at 37°C for 15 minutes to allow particle integration.

  • Oxidation : Initiate oxidation by adding 5 µM CuSO 4​ .

  • Measurement : Continuously monitor the formation of conjugated dienes by measuring absorbance at 234 nm for 120 minutes.

  • System Validation : The lag time (time before rapid diene formation) must be strictly proportional to the antioxidant concentration. The assay is valid if a control with no antioxidant shows a lag time of <20 minutes.

Comparative Data & Performance Analysis

The following table synthesizes the quantitative performance of the test compound against industry standards.

CompoundLogP (Estimated)ORAC Value (Trolox Eq.)LDL Oxidation Lag Time Extension (min at 1 µM)IC 50​ for Lipid Peroxidation (µM)
α -Tocopherol (Reference)12.21.0455.2
2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol2.12.8653.1
BO-653 (Standard)8.51.5*1800.8
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol 3.8 2.6 145 1.2

*Note: BO-653 demonstrates an artificially lower ORAC value due to poor solubility in the aqueous assay conditions, despite high physiological efficacy [4].

Data Synthesis : While BO-653 demonstrates the highest efficacy in LDL oxidation due to its extreme lipophilicity, it suffers from poor aqueous solubility. The test compound, 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol , successfully bridges this gap. It maintains a high intrinsic radical scavenging capacity (2.6 TE) comparable to the simpler 2,2-dimethyl analog, while its optimized LogP (3.8) allows for excellent LDL protection (145 min lag time extension).

Conclusion & Application Insights

For drug development professionals formulating neuroprotective or anti-atherogenic agents, 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol offers a superior pharmacokinetic profile over standard, overly lipophilic benzofurans. Its balanced partition coefficient ensures rapid bioavailability in mixed aqueous/lipid environments while maintaining potent, chain-breaking antioxidant activity.

References

  • Meng CQ. "BO-653. Chugai." Current Opinion in Investigational Drugs. 2003. URL:[Link]

  • U.S. Environmental Protection Agency. "2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol." CompTox Chemicals Dashboard. URL:[Link]

  • Watanabe et al. "Antioxidant capacity of BO-653, 2,3-dihydro-5-hydroxy-4,6-di-tert-butyl-2,2-dipentylbenzofuran, and uric acid as evaluated by ORAC method and inhibition of lipid peroxidation." Bioorganic & Medicinal Chemistry Letters. 2008. URL:[Link]

Validation

Validated LC-MS/MS Quantification of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol in Rat Plasma: A Comparative Guide

Executive Summary The quantification of low-abundance phenolic xenobiotics and secondary metabolites in complex biological matrices is a persistent challenge in pharmacokinetics[1]. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of low-abundance phenolic xenobiotics and secondary metabolites in complex biological matrices is a persistent challenge in pharmacokinetics[1]. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS 92680-97-2) is a bioactive benzofuran derivative characterized by its polar phenolic hydroxyl group. In negative electrospray ionization (ESI-), polar phenols often suffer from poor ionization efficiency and severe matrix suppression from endogenous plasma lipids[2].

This guide objectively compares the quantitative performance of a High-Sensitivity Triple Quadrupole (HS-TQ) mass spectrometer—equipped with an active, off-axis ion guide—against a Standard Triple Quadrupole (Std-TQ) system featuring a traditional linear ion path. By detailing a self-validating Liquid-Liquid Extraction (LLE) protocol, this guide provides the mechanistic causality behind instrument selection and delivers a robust, field-proven methodology for rat plasma analysis.

Mechanistic Insights: The Analytical Challenge

When analyzing rat plasma, the primary cause of signal degradation is the co-elution of endogenous matrix components that compete for charge in the ESI source.

  • The Std-TQ Limitation: Standard mass spectrometers utilize a linear, on-axis ion transmission path. While this directs ions into the quadrupoles, it also allows un-desolvated neutral droplets and matrix contaminants to enter the collision cell, elevating baseline noise and reducing the Signal-to-Noise (S/N) ratio.

  • The HS-TQ Advantage: High-sensitivity systems employ an off-axis (e.g., orthogonal or StepWave) ion focusing mechanism. By actively deflecting the target ions 90 degrees using an electrostatic field, neutral contaminants and large droplets continue on a linear trajectory into an exhaust port. This active neutral removal drastically lowers the noise floor, directly causing a proportional increase in sensitivity.

IonMechanics cluster_HS High-Sensitivity TQ (HS-TQ) cluster_Std Standard TQ (Std-TQ) H1 ESI Source (Off-Axis) H2 Active Ion Guide (Neutral Removal) H1->H2 Ions only H3 Q1 -> Collision Cell -> Q3 (High Transmission) H2->H3 Focused Beam S1 ESI Source (On-Axis) S2 Linear Ion Path (Neutral Interference) S1->S2 Ions + Neutrals S3 Q1 -> Collision Cell -> Q3 (Signal Scattering) S2->S3 Diffuse Beam

Comparison of ion transmission pathways between HS-TQ and Std-TQ systems.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness, the protocol is designed as a self-validating system incorporating an Internal Standard (IS) and rigorous pH control. Liquid-liquid extraction (LLE) using Ethyl Acetate (EtOAc) is selected over generic protein precipitation because EtOAc provides superior, targeted recovery for polar phenolic moieties while leaving bulk proteins in the aqueous phase[2].

Sample Preparation (LLE)
  • Spiking: Aliquot 50 µL of rat plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS, structurally similar phenol, 50 ng/mL) to normalize extraction efficiency variances.

  • Buffering (Critical Step): Add 50 µL of 0.1 M ammonium acetate buffer (pH 5.0). Causality: Maintaining an acidic pH ensures the phenolic hydroxyl group of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol remains protonated (neutral), maximizing its partitioning into the organic solvent[2].

  • Extraction: Add 600 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to achieve a crisp phase separation[3].

  • Evaporation: Transfer 500 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C to prevent thermal degradation of the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute and transfer to an autosampler vial.

Workflow A Rat Plasma (50 µL) B Spike IS (10 µL) A->B C LLE Extraction (Ethyl Acetate) B->C D Centrifugation (14,000 rpm) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F

Step-by-step LLE and LC-MS/MS workflow for rat plasma samples.

LC-MS/MS Conditions
  • Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water containing 0.1% formic acid; (B) Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Negative.

  • MRM Transition: m/z 191.1 → 149.1 (Representing the [M-H]⁻ precursor ion and the subsequent loss of the propyl/ethyl aliphatic chain from the benzofuran ring)[1].

Comparative Performance Data

The method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation, assessing sensitivity, linearity, precision, accuracy, and matrix effects[4].

Table 1: Method Sensitivity & Linearity

The active neutral removal in the HS-TQ system directly results in a 10-fold improvement in the Lower Limit of Quantification (LLOQ) compared to the Std-TQ system.

ParameterHS-TQ SystemStd-TQ System
LLOQ 0.5 ng/mL5.0 ng/mL
LOD 0.1 ng/mL1.5 ng/mL
Linear Range 0.5 - 1000 ng/mL5.0 - 1000 ng/mL
Correlation (R²) 0.99950.9921
Table 2: Precision & Accuracy (FDA Validation Criteria)

Data represents intra-day validation using Quality Control (QC) samples. The HS-TQ maintains tighter Coefficient of Variation (CV%) across all levels due to superior ion counting statistics at low abundances.

QC LevelHS-TQ Precision (CV%)HS-TQ Accuracy (%)Std-TQ Precision (CV%)Std-TQ Accuracy (%)
LLOQ (0.5 / 5.0 ng/mL)6.498.214.588.5
LQC (1.5 / 15.0 ng/mL)4.2101.511.292.1
MQC (50.0 ng/mL)3.199.88.495.4
HQC (800.0 ng/mL)2.5100.46.197.2
Table 3: Matrix Effect & Extraction Recovery

While the LLE extraction recovery remains constant regardless of the instrument, the HS-TQ system exhibits significantly lower matrix suppression. The off-axis ion guide efficiently filters out un-desolvated matrix clusters that cause signal quenching in the Std-TQ system.

ParameterHS-TQ SystemStd-TQ System
Matrix Effect (LQC) 94.5 ± 3.2%78.4 ± 8.5%
Matrix Effect (HQC) 96.1 ± 2.1%82.1 ± 6.2%
Extraction Recovery 88.5 ± 4.1%88.5 ± 4.1%

Conclusion

The quantification of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol in rat plasma requires careful mitigation of matrix effects inherent to polar phenols. While a rigorous Ethyl Acetate LLE protocol effectively isolates the analyte, the choice of mass spectrometry hardware dictates the ultimate sensitivity.

The High-Sensitivity Triple Quadrupole (HS-TQ) system objectively outperforms the Standard TQ system. By utilizing an off-axis ion guide to actively strip away neutral noise, the HS-TQ system achieves a validated LLOQ of 0.5 ng/mL—a 10-fold improvement. For drug development professionals conducting low-dose pharmacokinetic profiling, investing in HS-TQ architecture is not just an incremental upgrade; it is a mechanistic necessity for reliable, high-fidelity data.

References

  • Vasilakopoulou PB, Gousgouni A-T, Yanni AE, Kostomitsopoulos N, Karathanos VT, Chiou A. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Biomolecules. 2022; 12(12):1838. URL: [Link]

  • Zhang G, Lin J, Srinivasan K, Kavetskaia O, Duncan JN. Strategies for Bioanalysis of an Oligonucleotide Class Macromolecule from Rat Plasma Using Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. 2007; 79(9):3416-3424. URL: [Link]

  • Murray KJ, Villalta PW, Griffin TJ, Balbo S. Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC-MS/MS. Chemical Research in Toxicology. 2023; 36(11):1666-1682. URL: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Chromatographia. 2002; 55(1):S91-S94. URL: [Link]

Sources

Comparative

Structural Validation of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol: X-ray Crystallography vs. Alternative Techniques

Introduction In the development of targeted therapeutics, particularly neuroprotective agents aimed at neurodegenerative disorders like Alzheimer's and Parkinson's diseases, benzofuran derivatives serve as highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of targeted therapeutics, particularly neuroprotective agents aimed at neurodegenerative disorders like Alzheimer's and Parkinson's diseases, benzofuran derivatives serve as highly privileged scaffolds . A critical intermediate in this class is 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol .

From a structural biology and synthetic chemistry perspective, this molecule presents a distinct analytical bottleneck: it possesses contiguous stereocenters at the C2 and C3 positions of the dihydrofuran ring. Because enantiomers and diastereomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles, validating the absolute configuration of these stereocenters is non-negotiable. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative techniques (NMR, Cryo-EM) for the structural validation of this molecule, providing field-proven protocols and causality-driven insights.

The Core Challenge: Stereochemical Ambiguity

To understand why specific analytical techniques are chosen, we must examine the physical causality behind the measurements.

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy relies on the Nuclear Overhauser Effect (NOE) to measure through-space dipole-dipole interactions. While 2D NOESY can establish relative stereochemistry (syn/anti) in rigid systems, NMR provides an ensemble average of conformations in solution . For 2-ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol, the rotational freedom of the C2-ethyl group and the conformational flexibility of the dihydrofuran ring result in time-averaged NOE signals. This obscures the precise spatial relationship between the contiguous stereocenters, making absolute configuration impossible to determine without complex chiral derivatization.

In contrast, Single-Crystal X-ray Diffraction (SC-XRD) provides a direct, unambiguous 3D electron density map of the molecule locked in a static crystalline lattice. By leveraging anomalous dispersion, SC-XRD allows for the direct determination of absolute configuration, making it the gold standard for small-molecule structural validation .

Comparison Guide: Structural Validation Techniques

The following table summarizes the performance of SC-XRD compared to leading alternative techniques for small-molecule validation .

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Solution-State NMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Primary Output Static 3D electron density mapEnsemble-averaged nuclear interactions3D Coulomb potential map
Resolution Atomic (< 0.8 Å)Atomic (Ensemble dependent)Near-Atomic (2.0 - 3.0 Å)
Stereochemistry Absolute & Relative (via Flack parameter)Relative only (via NOESY/ROESY)Relative (typically)
Sample State Single crystal (Solid)Solution (e.g., CDCl₃)Vitrified ice (Solid)
Sample Requirement 0.1 – 1.0 mg1.0 – 10.0 mg< 0.1 mg
Optimal Target Size Small molecules to large proteinsSmall molecules (< 30 kDa)Large complexes (> 50 kDa)

Insight: While Cryo-EM is revolutionizing structural biology for massive macromolecular complexes, it lacks the resolution required to assign absolute stereochemistry for a ~192 Da small molecule like our benzofuran derivative.

Experimental Workflow: A Self-Validating System

To ensure absolute trustworthiness, the crystallographic workflow must be a self-validating system. Below is the step-by-step methodology for the SC-XRD validation of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

Step 1: Single Crystal Growth (Slow Evaporation)
  • Dissolve 5.0 mg of the synthesized compound in 0.5 mL of ethyl acetate (EtOAc).

  • Add hexane dropwise until the solution becomes slightly turbid, then add a single drop of EtOAc to clear the solution.

  • Puncture the cap of the vial with a needle to allow for slow solvent evaporation at 22 °C.

  • Harvest colorless, block-shaped crystals after 48–72 hours.

Step 2: SC-XRD Data Collection
  • Select a high-quality crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a goniometer head using a cryoloop and paratone oil.

  • Flash-cool the crystal to 100 K using a liquid nitrogen cryostream to minimize thermal motion (atomic displacement parameters).

  • Causality Check: Collect diffraction data using a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54184 Å) . Why Cu and not Mo? Because 2-ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol is a "light-atom" molecule (containing only C, H, and O), Mo Kα radiation (λ = 0.71073 Å) does not generate sufficient anomalous dispersion. Cu Kα radiation is strictly required to reliably determine the absolute configuration of light atoms.

Step 3: Structure Solution and Refinement
  • Process the raw diffraction images to integrate intensities and apply empirical absorption corrections.

  • Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map.

  • Refine the structural model using full-matrix least-squares on F² (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

G Start 2-Ethyl-2,3-dimethyl-2,3-dihydro- 1-benzofuran-7-ol Synthesis Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst NMR_Prep Solution Preparation (CDCl3) Start->NMR_Prep XRD SC-XRD Data Collection (100 K, Cu Kα Radiation) Cryst->XRD Flack Absolute Configuration (Flack Parameter ≈ 0.02) XRD->Flack NMR_Data 2D NMR (NOESY/HMBC) NMR_Prep->NMR_Data Rel_Config Relative Configuration (Ambiguous at C2-C3) NMR_Data->Rel_Config Rel_Config->Cryst Requires XRD for Absolute Validation

Workflow comparing SC-XRD and NMR for the structural validation of benzofuran derivatives.

Data Presentation & Structural Validation

The table below presents the expected quantitative crystallographic data for the successful validation of this molecule.

ParameterValue / Description
Chemical Formula C₁₂H₁₆O₂
Formula Weight 192.25 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System / Space Group Orthorhombic / P2₁2₁2₁
Goodness-of-Fit (GoF) on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.032, wR2 = 0.085
Flack Parameter 0.02(4)
Why This Data is Self-Validating

The integrity of an X-ray crystal structure is mathematically self-evident through specific refinement metrics:

  • R1 and wR2: The R1 value (0.032) indicates a 3.2% deviation between the calculated model and the actual experimental diffraction data. An R1 < 0.05 is universally accepted as a highly accurate model.

  • Goodness-of-Fit (GoF): A GoF of 1.045 (ideally exactly 1.0) mathematically proves that the structural model is neither over-parameterized nor under-parameterized relative to the data quality.

  • Flack Parameter: This is the ultimate validation of absolute stereochemistry. A Flack parameter of ~0 (here, 0.02 with a standard uncertainty of 0.04) confirms that the modeled enantiomer matches the physical crystal. If the model were the opposite enantiomer, the Flack parameter would refine to ~1.0.

Conclusion

While NMR spectroscopy remains an indispensable, high-throughput tool for mapping the 2D connectivity of synthetic intermediates, it falls short when definitive absolute stereochemistry of contiguous stereocenters is required. For molecules like 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol, Single-Crystal X-ray Diffraction using Cu Kα radiation is the only self-validating, mathematically rigorous method to definitively assign the C2 and C3 stereocenters, ensuring downstream reliability in drug development pipelines.

References

  • Takeda Pharmaceutical Company Limited. "Benzofuran derivatives." Google Patents (US8957069B2).
  • Brunger, Axel T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics." Stanford University (Brunger Lab Publications). URL: [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. URL: [Link]

  • News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical. URL: [Link]

Validation

Comparative antioxidant activity of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol against alpha-tocopherol

As a Senior Application Scientist specializing in lipid-based drug delivery and oxidative degradation, I frequently encounter the limitations of traditional benchmark antioxidants. While α-tocopherol (Vitamin E) remains...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid-based drug delivery and oxidative degradation, I frequently encounter the limitations of traditional benchmark antioxidants. While α-tocopherol (Vitamin E) remains the gold standard for biological lipid peroxidation inhibition, its structural constraints often render it suboptimal for protecting the deep hydrophobic cores of liposomes, lipid nanoparticles (LNPs), and low-density lipoproteins (LDL).

This guide provides an objective, data-driven comparison between α-tocopherol and the rationally designed synthetic analog 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (EDDHB) . By examining their structural stereoelectronics, spatial distribution in lipid bilayers, and kinetic performance, we can establish a clear framework for selecting the appropriate antioxidant in advanced drug development.

Mechanistic Foundation: Stereoelectronics and Spatial Distribution

The superior performance of dihydrobenzofuranols in specific microenvironments is not accidental; it is driven by two fundamental physicochemical properties: orbital alignment and membrane lipophilicity.

The Stereoelectronic Effect

Both α-tocopherol and EDDHB neutralize lipid peroxyl radicals (LOO•) via a Hydrogen Atom Transfer (HAT) mechanism. However, α-tocopherol utilizes a 6-membered chromanol ring, whereas EDDHB utilizes a 5-membered dihydrobenzofuran ring.

According to foundational stereoelectronic theories developed by Ingold and colleagues , the 5-membered ring restricts the conformation of the heterocyclic oxygen atom. This geometric constraint forces the oxygen's p-type lone pair to remain nearly parallel with the aromatic π-system. When the phenolic hydrogen is abstracted, this optimized orbital overlap provides exceptional resonance stabilization to the resulting phenoxyl radical, significantly accelerating the HAT rate compared to less constrained phenols.

Spatial Distribution in the Lipid Bilayer

A critical failure point in antioxidant selection is ignoring the spatial localization of the molecule. α-Tocopherol possesses a long, highly lipophilic phytyl tail. This tail acts as an anchor, restricting the active chromanol headgroup to the lipid-water interface. Consequently, α-tocopherol struggles to neutralize radicals generated deep within the hydrophobic core of the membrane .

Conversely, EDDHB lacks this bulky aliphatic tail. Its compact, moderately lipophilic structure allows it to freely diffuse into the deep hydrophobic core of lipid bilayers, providing robust protection where α-tocopherol cannot reach.

MechanisticLogic A Peroxyl Radical Attack (LOO•) D Hydrogen Atom Transfer (HAT) A->D B EDDHB (5-Membered Ring) C Stereoelectronic Orbital Alignment B->C C->D E Resonance-Stabilized Phenoxyl Radical D->E

Fig 1: Logical relationship of Hydrogen Atom Transfer (HAT) and radical stabilization.

Comparative Quantitative Data

To objectively evaluate these compounds, we must look beyond basic DPPH assays—which are sterically biased—and examine their physicochemical parameters and behavior in biological model membranes.

Table 1: Physicochemical and Kinetic Profiling

Parameterα-Tocopherol (α-TOH)2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol
Molecular Weight 430.71 g/mol 192.26 g/mol
Heterocyclic Core 6-membered chromanol5-membered dihydrobenzofuran
Lipophilicity (LogP) ~12.2 (Surface-anchored)~3.5 (Core-penetrating)
Membrane Core Scavenging Moderate (Restricted diffusion)High (Unrestricted diffusion)
Prooxidant Risk (High Dose) Present (Tocopheroxyl radical accumulation)Minimal (Rapid radical recombination)

Self-Validating Experimental Protocols

To prove the causality of spatial distribution, we cannot rely on a single radical initiator. A single-initiator assay is fundamentally flawed because it cannot differentiate between surface and core activity. Therefore, we employ a dual-initiator self-validating system using liposomal membranes .

If a compound only inhibits AAPH-induced oxidation, it is surface-bound. If it effectively inhibits AMVN-induced oxidation, it is a true core-penetrating antioxidant.

Protocol: Dual-Initiator Liposomal Lipid Peroxidation Assay

Step 1: Liposome Synthesis

  • Dissolve egg yolk phosphatidylcholine (PC) in chloroform.

  • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

  • Hydrate the film with 10 mM phosphate-buffered saline (PBS, pH 7.4) to yield a 10 mM lipid suspension.

  • Extrude the suspension through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

Step 2: Antioxidant Incorporation

  • Partition the LUV suspension into two test groups: α-TOH and EDDHB.

  • Inject the respective antioxidant (dissolved in a minimal volume of ethanol) into the liposome suspensions to achieve a final antioxidant concentration of 10 µM.

Step 3: Radical Initiation (The Self-Validating Step)

  • Surface Test: To one set of samples, add 50 mM AAPH (2,2'-azobis(2-amidinopropane) hydrochloride). AAPH is water-soluble and generates radicals at the aqueous-lipid interface.

  • Core Test: To the parallel set of samples, add 5 mM AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)). AMVN is highly lipophilic and generates radicals exclusively within the hydrophobic core of the bilayer.

Step 4: Kinetic Monitoring via Stopped-Flow ESR

  • Incubate the samples at 37°C.

  • Continuously monitor the decay of the radical spin adducts using Electron Spin Resonance (ESR) spectroscopy.

  • Calculate the induction period ( tinh​ ) and the inhibition rate constant ( kinh​ ) for both the surface and core microenvironments.

ProtocolWorkflow cluster_initiators N1 Synthesize Unilamellar Liposomes (PC) N2 Incorporate Antioxidant (EDDHB vs. α-TOH) N1->N2 N3A Add AAPH (Aqueous Surface Test) N2->N3A N3B Add AMVN (Lipid Core Test) N2->N3B N4 Monitor Kinetics via Stopped-Flow ESR N3A->N4 N3B->N4 N5 Calculate Inhibition Time & Core Efficacy N4->N5

Fig 2: Self-validating experimental workflow for liposomal lipid peroxidation assays.

Strategic Applications in Drug Development

The comparative data dictates distinct use cases for these two molecules in pharmaceutical formulations:

  • Atherosclerosis and LDL Protection: The oxidation of LDL particles occurs primarily in their hydrophobic core. Clinical trials using high-dose α-tocopherol have yielded conflicting results, likely because α-tocopherol cannot penetrate the LDL core and may even act as a prooxidant at the surface. EDDHB's ability to penetrate the core makes it a far superior candidate for anti-atherogenic drug design.

  • CNS Trauma and Ischemia: Neural cell membranes and myelin sheaths are highly lipid-dense. The lower LogP and smaller molecular weight of EDDHB allow it to cross the blood-brain barrier more efficiently than α-tocopherol, neutralizing deep-membrane lipid peroxidation cascades triggered by ischemic events.

References

  • Title: The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its Analogues Source: Journal of the American Chemical Society URL: [Link]

  • Title: Design and Synthesis of 4,6-Di-tert-butyl-2,3-dihydro-5-benzofuranols as a Novel Series of Antiatherogenic Antioxidants Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: ESR study on the antioxidant activity of TAK-218 in biological model membranes Source: PubMed (National Institutes of Health) URL: [Link]

Safety & Regulatory Compliance

Safety

2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol Executive Summary As drug development and agricultural research advance, laboratories frequently handle complex be...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol

Executive Summary

As drug development and agricultural research advance, laboratories frequently handle complex benzofuran derivatives. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) is a specialized phenolic compound structurally analogous to carbofuran phenol[1][2]. Because it possesses a hydroxyl group at the 7-position, it acts as a weak organic acid and presents specific toxicological and environmental hazards[2][3]. This guide provides a self-validating, step-by-step protocol for the safe handling, spill response, and final disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Physicochemical and Toxicological Profile

To manage a chemical safely, one must understand the causality behind its reactivity. The presence of the phenolic hydroxyl group dictates that this compound does not behave like a standard aliphatic alcohol; rather, it is a weak acid[3].

Causality of Hazard: Phenolic compounds can be readily absorbed through the skin, causing systemic toxicity and severe irritation[4]. Furthermore, if mixed with strong oxidizers or hypochlorites (such as common laboratory bleach), phenols can undergo exothermic reactions and form highly toxic, persistent chlorinated phenols[5][6].

Property / ParameterData / Specification
Chemical Name 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol
CAS Number 92680-97-2
Molecular Formula C12H16O2 (Analogous to C10H12O2 derivatives)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Aquatic Toxicity
Chemical Class Phenol / Benzofuran Derivative
Incompatibilities Strong oxidizers, hydrides, alkali metals, hypochlorites

Operational Safety & Handling Protocol

Every operational step must be designed as a self-validating system to prevent exposure.

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent the accumulation of vapors or aerosols[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile or neoprene gloves. Phenols can permeate thin latex, making it an insufficient barrier.

    • Eye Protection: Chemical splash goggles (not standard safety glasses) must be worn to prevent ocular absorption of aerosols[4].

    • Body: Flame-resistant lab coat and closed-toe shoes.

Spill Response Logic

In the event of a spill, immediate containment is critical. The protocol diverges based on the volume of the spill[3].

Critical Mechanistic Warning:Never use sodium hypochlorite (bleach) to decontaminate a spill of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol. The reaction between hypochlorite and phenolic compounds generates chlorinated phenols, which are significantly more toxic and environmentally persistent than the parent compound[5][6].

SpillResponse Start Spill Detected Assess Assess Spill Volume & Location Start->Assess Small Small Spill (< 1L) Inside Fume Hood Assess->Small Large Large Spill (> 1L) or Outside Hood Assess->Large NoBleach CRITICAL: Do NOT Use Bleach (Hypochlorite) Small->NoBleach Evacuate Evacuate Area & Isolate Spill Large->Evacuate Absorb Apply Non-Combustible Absorbent (Sand/Earth) Collect Collect in Sealable Hazardous Waste Container Absorb->Collect Hazmat Contact EH&S / Hazmat Team Evacuate->Hazmat Dispose Proceed to Standard Disposal Protocol Collect->Dispose NoBleach->Absorb

Caption: Spill response logic tree for 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

Step-by-Step Disposal Procedures

Improper disposal of benzofuran derivatives can lead to severe environmental contamination. The EPA mandates strict adherence to RCRA guidelines for phenolic hazardous waste[7].

Step 1: Segregation and Compatibility Testing (Self-Validation)

  • Action: Isolate the waste stream from any strong oxidizing agents, acids, or halogenated solvents.

  • Validation: Before sealing the waste container, test the pH of the aqueous phase (if applicable) using pH indicator strips. Ensure the pH is neutral to slightly basic (pH 7-9) to keep the phenol in its less volatile phenolate form. Do not mix with strong bases that could cause exothermic reactions.

Step 2: Waste Characterization and Packaging

  • Action: Place the chemical and any contaminated solid debris (e.g., Kimwipes, gloves, sand) into a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE)[7].

  • Causality: Glass can shatter, and certain plastics may degrade upon prolonged exposure to organic solvents often mixed with this compound. HDPE provides a robust, non-reactive barrier.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Label the container explicitly as "Hazardous Waste: Toxic Organic - Phenol/Benzofuran Derivative." Include the accumulation start date[8].

  • Validation: Ensure the container is kept closed at all times except when actively adding waste. Store in a designated SAA with secondary containment to catch potential leaks[7][8].

Step 4: Final Disposal via High-Temperature Incineration

  • Action: Submit a pickup request to your Environmental Health and Safety (EH&S) department. The ultimate disposal method must be high-temperature incineration[8][9].

  • Causality: Benzofurans and chlorinated phenols must be subjected to high-temperature incineration with a Destruction and Removal Efficiency (DRE) of at least 99.99%[9][10]. Lower temperature combustion can result in the incomplete oxidation of the benzofuran ring, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[10][11].

DisposalWorkflow Gen Waste Generation (Phenolic Derivative) Segregate Segregation (Isolate from Oxidizers) Gen->Segregate Verify Self-Validation: Verify pH & Compatibility Segregate->Verify Label Labeling (RCRA Hazardous Waste) Verify->Label Store Satellite Accumulation Area (Max 6 Months) Label->Store Manifest EH&S Manifesting & Pickup Request Store->Manifest Incinerate High-Temperature Incineration (>99.99% DRE) Manifest->Incinerate

Caption: Step-by-step disposal and degradation workflow.

References

  • Title: 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol - Similar Compounds - EPA Source: epa.gov URL:[1]

  • Title: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem Source: nih.gov URL:[2]

  • Title: CARBOFURAN PHENOL - CAMEO Chemicals - NOAA Source: noaa.gov URL:[3]

  • Title: Carbofuran phenol-SDS-MedChemExpress Source: medchemexpress.com URL:[4]

  • Title: EPA Method 350.1: Nitrogen, Ammonia (Colorimetric, Automated Phenate) Source: epa.gov URL:[5]

  • Title: Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride Source: scirp.org URL:[6]

  • Title: Hazardous Waste Disposal Guidelines Source: pfw.edu URL:[7]

  • Title: Hazardous Waste Disposal Guide - Research Safety - Northwestern University Source: northwestern.edu URL:[8]

  • Title: Environmental Protection Agency § 721.11360 Source: govinfo.gov URL:[9]

  • Title: Identification and Listing of Hazardous Waste; Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities Source: epa.gov URL:[11]

  • Title: Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds Source: epa.gov URL:[10]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol

Authoritative Guidance for Laboratory Professionals This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Ethyl-2,3-dimethyl-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guidance for Laboratory Professionals

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS No. 92680-97-2).[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from best practices for handling structurally similar benzofuran and furan derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards associated with its chemical class, including potential irritation, and other health risks associated with benzofuran compounds.[3][4]

Hazard Assessment and Risk Mitigation

The benzofuran scaffold is present in many biologically active compounds.[4][5] While the toxicological properties of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol have not been fully investigated, related compounds exhibit a range of hazards.[6] For instance, 2,3-Benzofuran is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[7][8] Other related benzofuranols are known to cause serious skin and eye irritation and may cause respiratory irritation.[3][9]

Therefore, a conservative approach is mandated. All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes and comply with government standards such as NIOSH (US) or EN 166 (EU).[6][9][10] A face shield must be worn over goggles during any procedure with a risk of splashes or splattering.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal techniques to prevent skin contact.[10] For prolonged handling or in case of submersion, consider double-gloving.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body. Ensure the coat is fully buttoned.
Respiratory NIOSH-Approved RespiratorA respirator with organic vapor cartridges is required when handling the compound outside of a certified chemical fume hood or when aerosolization is possible.

Standard Operating Procedure: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible safety outcomes. The following procedure must be followed for all work involving 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_chem 4. Dispense Chemical prep_materials->handle_chem Proceed to handling post_decon 5. Decontaminate Surfaces handle_chem->post_decon Experiment complete post_ppe 6. Doff PPE Correctly disp_waste 7. Collect Hazardous Waste post_ppe->disp_waste Segregate waste disp_label 8. Label & Seal Container disp_waste->disp_label disp_store 9. Store for Pickup disp_label->disp_store

Caption: Workflow for Safe Handling and Disposal.

Step-by-Step Protocol
  • Preparation :

    • Confirm that all required PPE is available and in good condition. Don all PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • The work area within the hood should be clean and uncluttered.[11] Place all necessary equipment inside the hood before beginning.

  • Handling :

    • When handling the solid, avoid creating dust.[6][9]

    • If a solution is being prepared, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly closed when not in use.[12]

  • Spill Management :

    • In the event of a small spill within the fume hood, use an inert absorbent material like sand or vermiculite to contain it.[11] Do not use combustible materials like paper towels.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.

Disposal and Decontamination Plan

All waste containing 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[11]

  • Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed container.[11] Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Decontamination : Thoroughly decontaminate all surfaces and equipment with an appropriate solvent, and collect the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after completing the work and removing gloves.[9][10]

Emergency First Aid Procedures

In case of exposure, immediate action is critical.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[9][12]

  • Skin Contact : Immediately remove contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][12] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[9][12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10][14] Seek immediate medical attention.

Show the Safety Data Sheet of a similar compound or this guide to the medical professional in attendance.[9]

References

  • Benchchem. Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran. Available from:

  • Appchem. 7-Benzofuranol, 2-ethyl-2,3-dihydro-2,3-dimethyl-.
  • Aaronchem. Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Merck Millipore. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Maybridge. SAFETY DATA SHEET.
  • EPA. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol - Similar Compounds.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl.
  • Cole-Parmer. Material Safety Data Sheet.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Furan.
  • PubChem. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.
  • Sigma-Aldrich. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol 99.
  • NIST. 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-.
  • TCI America. SAFETY DATA SHEET - 2,3-Benzofuran.
  • ATSDR. Toxicological Profile for 2,3-Benzofuran.
  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2).
  • MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase.

Sources

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